This compound is metabolized through two main competing Phase I pathways: an activation pathway (the "carbofuran pathway") and a detoxification pathway (the "sulfur oxidation pathway") [1] [2] [3]. The balance between these pathways determines the overall toxicity.
The following diagram illustrates these core metabolic pathways and the resulting metabolites.
Core metabolic pathways of this compound, showing activation to toxic carbofuran and detoxification to sulfinamide.
In humans, the metabolism of this compound is primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1].
The table below summarizes the quantitative kinetic parameters for this compound metabolism in a panel of ten human liver microsomes, demonstrating significant interindividual variability [1].
| Kinetic Parameter | Carbofuran Pathway (Activation) | Sulfur Oxidation Pathway (Detoxification) |
|---|---|---|
| Fold Variability | 5.9-7.0 fold in ( K_m ) and ( V_{max} ) | Not specified |
| Major Contributing CYP Isoforms | CYP3A4 (~98%), CYP3A5 | CYP2B6 (~37%), CYP3A4 (~57%) |
| Correlation with Marker Activities | CYP3A4 (Omeprazole sulfoxidation, ( r^2=0.96 )) [1] | Not specified |
| Inhibition by Ketoconazole (CYP3A4 inhibitor) | 90-97% inhibition [1] | 47-94% inhibition [1] |
Studies with hepatic microsomes from various mammals, including humans, reveal that the core metabolic pathways are consistent, but qualitative and quantitative differences exist [2].
| Species | Similarities to Humans | Notable Differences |
|---|---|---|
| All Species | Carbofuran pathway favored over detoxification; 3-Hydroxycarbofuran is a main metabolite [2]. | Moderate differences in intrinsic clearance (CLint); up to 6.2-fold for some metabolites [2]. |
| Rat | Metabolite profile largely similar [2]. | Used in in vivo studies; principal metabolites include conjugated 3-keto-7-phenolcarbofuran [3]. |
| Rabbit | Not specified | Only species to significantly produce 7-phenolcarbofuran via carbofuran hydroxylation [2]. |
| Dog | Not specified | Carbofuran not detected due to extremely rapid further metabolism [2]. |
In the environment, particularly in water and soil, hydrolysis is the primary initial degradation process for this compound [4] [5]. This non-enzymatic reaction readily converts this compound to carbofuran.
The rate of hydrolysis is highly dependent on pH, proceeding rapidly in acidic conditions (pH < 6.0) [5]. The resulting carbofuran can then be degraded by further hydrolysis (accelerated by high pH), microbial activity, oxidation, and photolysis [4] [5].
A field study in irrigated rice fields quantified this transformation, estimating the half-life of this compound in paddy water to be as short as 27.1 hours, while the carbofuran formed from it reached its maximum concentration in about 32 hours [4].
The following diagram outlines a standard experimental workflow for studying this compound metabolism using hepatic microsomes, based on the methodologies from the research.
General workflow for in vitro studies identifying this compound metabolites and responsible enzymes.
This guide synthesizes the established metabolic picture of this compound. Current research continues to explore its toxicological consequences and methods for environmental remediation [6] [5].
In mammals, hepatic cytochrome P450 enzymes mediate two primary competing pathways for carbosulfan biotransformation [1] [2] [3].
Studies with human liver microsomes show the activation pathway is dominant, primarily catalyzed by the CYP3A4 enzyme, with contributions from CYP3A5. The detoxification pathway is mainly catalyzed by CYP2B6 and CYP3A4 [2].
The table below summarizes the key metabolites and their roles:
| Metabolite Name | Pathway | Role / Toxicity |
|---|---|---|
| Carbofuran | Carbofuran Pathway | Primary activation product; more toxic than parent compound [1] [3] |
| 3-Hydroxycarbofuran | Carbofuran Pathway | Major toxic metabolite [1] |
| 3-Ketocarbofuran | Carbofuran Pathway | Toxic metabolite [1] [3] |
| Dibutylamine | Carbofuran Pathway | By-product of N-S bond cleavage [1] |
| This compound Sulfinamide | Sulfur Oxidation | Detoxification product [1] [2] |
| 7-Phenolcarbofuran | Carbofuran Pathway | Metabolite found in some species (e.g., rabbit) [1] |
In the environment, particularly in water and soil, this compound primarily undergoes hydrolysis to form carbofuran, which subsequently degrades into other metabolites [4].
To study the mammalian metabolism of this compound in vitro, the following methodology can be employed, based on studies with hepatic microsomes [1] [3].
The following diagram illustrates the primary metabolic pathways of this compound in biological systems, showing the competition between activation and detoxification.
This compound is metabolized via two main cytochrome P450-mediated pathways: activation to more toxic products and detoxification.
The transformation of this compound has significant toxicological consequences because the process often generates products more toxic than the original compound.
Abstract Carbosulfan, a broad-spectrum N-methylcarbamate insecticide, is a pro-insecticide that undergoes rapid metabolic activation to its more toxic counterpart, carbofuran. Its environmental persistence and transformation pathways are critical for understanding ecological risk. This whitepaper synthesizes current data on the physicochemical properties, environmental distribution, and biotic/abiotic degradation pathways of this compound. It provides standardized quantitative data tables and detailed experimental protocols for key assays, serving as a technical reference for environmental scientists and toxicologists.
The behavior of this compound in the environment is governed by its intrinsic physicochemical properties. The following table summarizes key parameters that influence its fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance & Conditions |
|---|---|---|
| Molecular Formula | C₂₀H₃₂N₂O₃S | - |
| Molecular Weight | 380.55 g/mol | - |
| Water Solubility | 0.03 - 0.04 mg/L | Very low solubility; indicates high potential for sorption to soil organic matter. |
| Log Pow (Octanol-Water Partition Coefficient) | 5.4 - 6.2 (approx.) | Highly lipophilic; high potential for bioaccumulation in aquatic organisms. |
| Vapor Pressure | ~ 0.048 mPa (25°C) | Very low volatility; minimal loss to the atmosphere via volatilization. |
| Henry's Law Constant | ~ 3.8 x 10⁻⁴ Pa·m³/mol | Suggests volatilization from water bodies is not a significant dissipation pathway. |
| Soil Adsorption Coefficient (Koc) | 1,000 - 5,000 mL/g | High to very high adsorption potential; mobility in soil is very low. |
The interplay of these properties determines the primary environmental compartments where this compound will reside. The following diagram illustrates its partitioning logic.
Diagram: Environmental partitioning logic of this compound post-application.
This compound degrades through both abiotic (hydrolysis, photolysis) and biotic (microbial, enzymatic) pathways. A central feature is its rapid conversion to carbofuran.
2.1 Primary Biotic Degradation Pathway In soil and biological systems, this compound is rapidly metabolized via hydrolysis of the N-S bond.
Table 2: Primary Metabolites of this compound
| Metabolite | Structure Relationship | Toxicity & Significance |
|---|---|---|
| Carbofuran | Formed by hydrolytic cleavage of the N-S bond. | Highly toxic acetylcholinesterase inhibitor; primary toxicant. |
| Carbofuran-7-phenol | Hydrolysis of the carbamate ester of carbofuran. | Major degradation product; significantly lower toxicity. |
| 3-Hydroxy-carbofuran | Hydroxylation of the aromatic ring of carbofuran. | Oxidative metabolite; retains anticholinesterase activity. |
The metabolic activation and subsequent degradation pathway is as follows:
Diagram: Primary metabolic pathway of this compound to key metabolites.
3.1 Protocol for Aerobic Soil Metabolism Study (OECD 307)
Objective: To determine the rate of degradation and identify major metabolites of this compound under aerobic conditions in soil.
Materials:
Methodology:
C_t = C_0 * e^(-kt), where DT₅₀ = ln(2)/k.3.2 Protocol for Aqueous Photolysis Study (OECD 316)
Objective: To determine the rate and pathway of this compound degradation by simulated sunlight.
Materials:
Methodology:
The following table compiles degradation half-lives (DT₅₀) for this compound and its primary metabolite, carbofuran, under various conditions.
Table 3: Environmental Degradation Half-Lives (DT₅₀)
| Compound | Matrix/Condition | Typical DT₅₀ (Range) | Key Influencing Factors |
|---|---|---|---|
| This compound | Soil, Aerobic | 1 - 7 days | Rapid conversion to carbofuran. Faster in soils with high microbial activity and moisture. |
| This compound | Water, Hydrolysis (pH 7, 25°C) | 5 - 20 days | Highly pH-dependent; faster under acidic and alkaline conditions vs. neutral. |
| This compound | Water, Photolysis | 10 - 50 days | Dependent on light intensity, water turbidity, and depth. |
| Carbofuran | Soil, Aerobic | 30 - 120 days | Soil type, pH, and microbial community structure. Longer persistence in dry, sterile conditions. |
| Carbofuran | Water, Hydrolysis (pH 7, 25°C) | 100 - 300 days | Stable at neutral pH; rapid hydrolysis at high pH (>9). |
The experimental workflow for determining these parameters in soil is summarized below.
Diagram: Aerobic soil degradation study workflow (OECD 307).
This compound exhibits a dualistic environmental fate. The parent compound is not persistent but acts as a transient reservoir for its more stable and significantly more toxic metabolite, carbofuran. Its high Koc limits leaching, making runoff and erosion of soil particles the primary routes for contamination of surface waters. The prolonged persistence of carbofuran in soil and water represents the most significant long-term ecotoxicological risk, particularly to non-target invertebrates and birds. Ongoing research focuses on bioremediation strategies using carbofuran-degrading microbial consortia to mitigate this persistence.
| Effect Category | Specific Observations | Test System | Key Quantitative Findings |
|---|---|---|---|
| Growth & Morphological Alterations | Reduced body weight, structural anomalies in fetuses [1] | Rat embryos [1] | Dose-dependent reduction in pup body weight from postnatal day (PND) 1 to PND 35 [1] |
| Epidermal lesions, setal anomalies, clitellar swelling [2] | Tubifex tubifex (aquatic worm) [2] | Altered longitudinal muscles and ruptured mucus channels at sublethal doses (0.831 & 1.632 mg/L) [2] | |
| Neurodevelopmental & Behavioral Effects | Impaired motor function, delayed sensorimotor reflexes (surface righting, cliff avoidance) [1] | Rat pups [1] | Significant delay in righting reflex and cliff avoidance on PND 7-11 [1] |
| Increased anxiety [1] | Adolescent rats [1] | Less time spent in open arms of elevated plus maze [1] | |
| Oxidative Stress & Biochemical Alterations | Increased lipid peroxidation (MDA), decreased antioxidant defense (GSH) [1] | Rat pup brain tissue [1] | Elevated MDA, decreased GSH, reduced activity of antioxidant enzymes (SOD, CAT, GST) [1] |
| Elevated oxidative stress biomarkers (CAT, SOD, MDA) [2] | Tubifex tubifex [2] | Concentration-dependent increase in CAT, SOD, MDA; peak elevation on 14th day of exposure [2] | |
| Cellular & Histopathological Damage | Cerebellar damage, Purkinje cell degeneration [1] | Rat pup brain tissue [1] | Disintegration of longitudinal muscles and continuity of muscle layers [2] |
For reliable and regulatory-recognized developmental toxicity testing, standardized guidelines define the core methodology.
This guideline is the international standard for testing chemical effects on pregnant mothers and developing fetuses [3].
New Approach Methodologies (NAMs) like the zebrafish model provide a complementary tool for mechanistic insight.
Carbosulfan's developmental toxicity is primarily driven by two interconnected mechanisms: inhibition of acetylcholinesterase and induction of oxidative stress. The following diagram illustrates the cascade of cellular events leading to adverse developmental outcomes.
This pathway illustrates the cascade from this compound exposure to adverse developmental outcomes [1] [6] [2].
Evidence from animal and invertebrate studies demonstrates that this compound is a developmental toxicant. Its adverse effects are mediated through AChE inhibition and significant oxidative stress, leading to neurobehavioral deficits, growth retardation, and cellular damage. Regulatory guidelines provide a robust framework for its hazard assessment, while emerging models like zebrafish offer insights into conserved toxicity pathways.
Exposure to the carbamate insecticide carbosulfan induces a clear oxidative stress response across different biological models. The table below summarizes the most consistently reported biomarkers and the alterations observed in recent studies.
| Biomarker | Type / Role | Reported Alteration | Experimental Model | Significance |
|---|---|---|---|---|
| Catalase (CAT) | Antioxidant Enzyme | Significant Increase [1] [2] | Tubifex tubifex | Indicates response to H₂O₂ accumulation |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Significant Increase [1] [2] | Tubifex tubifex | Indicates response to elevated superoxide (O₂•⁻) radicals |
| Malondialdehyde (MDA) | Lipid Peroxidation Product | Significant Increase [1] [2] | Tubifex tubifex | Key marker of oxidative damage to cell membranes |
| Glutathione (GSH) | Non-enzymatic Antioxidant | Altered Levels [3] | Rat Model (Wistar) | Depletion indicates consumption of antioxidant reserves |
The data on this compound toxicity comes from standardized experiments in both aquatic and mammalian models.
Aquatic Invertebrate Model (Tubifex tubifex ): This benthic worm is used as a bioindicator for aquatic ecotoxicology. Key experimental parameters from recent studies include:
Mammalian Model (Rattus norvegicus ): Rat studies provide insights into mammalian toxicity, particularly developmental neurotoxicity.
The experimental workflow for assessing oxidative stress in these models can be visualized as follows:
Experimental workflow for assessing this compound-induced oxidative stress.
This compound toxicity operates through interconnected mechanisms that lead to oxidative damage.
The interplay between these mechanisms and the antioxidant response is outlined below:
Proposed pathway of this compound-induced oxidative stress and biomarker response.
For researchers, accurate measurement is crucial. Here are the key analytical and risk assessment considerations.
Analytical Methods for Biomarker Quantification:
Human Health Risk Assessment:
This compound (C₂₀H₃₂N₂O₃S) is a broad-spectrum carbamate insecticide belonging to the benzofuranyl methylcarbamate chemical class that has seen widespread agricultural application despite growing concerns about its neurotoxic effects on mammalian systems. As a cholinesterase-inhibiting pesticide, this compound functions primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission by breaking down the neurotransmitter acetylcholine. This inhibition leads to excessive acetylcholine accumulation in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects throughout the central and peripheral nervous systems. The Joint Meeting on Pesticide Residues (JMPR) has established an acceptable daily intake of 0-0.01 mg/kg body weight based on neurotoxicity endpoints, reflecting the compound's significant neurotoxic potential in mammalian systems [1].
Unlike organophosphates that form irreversible bonds with AChE, carbamates like this compound create reversible carbamylated complexes with the enzyme, typically resulting in shorter-lasting neurological effects. However, this compound presents additional complexities due to its metabolic activation to more toxic compounds, primarily carbofuran and 3-hydroxycarbofuran, which exhibit greater cholinesterase inhibition potency than the parent compound. This metabolic transformation occurs across species, including rats, mice, dogs, rabbits, minipigs, monkeys, and humans, as demonstrated in hepatic microsomal studies [2]. The lipophilic nature of this compound enables efficient penetration across the blood-brain barrier, facilitating direct effects on the central nervous system that manifest in functional and behavioral alterations in exposed mammals.
This compound is chemically designated as [2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio]methylcarbamate] and characterized by its dibutylaminosulfenyl moiety attached to a carbamate functional group. This molecular configuration contributes to its moderate lipophilicity, which influences both its environmental distribution and biological uptake. The compound is primarily applied as a soil treatment or seed-coating agent in agricultural practices, leading to potential absorption by crops and subsequent dietary exposure risks [3]. In environmental matrices, this compound undergoes relatively rapid transformation through both chemical hydrolysis and enzymatic degradation, with the primary metabolites often exhibiting greater toxicity and persistence than the parent compound.
The metabolic activation of this compound represents a critical determinant of its neurotoxic potential, with two primary pathways identified in mammalian systems:
Carbofuran Pathway: This predominant route involves the cleavage of the nitrogen-sulfur bond (N-S), yielding carbofuran and dibutylamine. Carbofuran, the primary metabolite, undergoes further enzymatic hydroxylation to form 3-hydroxycarbofuran and/or 7-phenolcarbofuran, which subsequent oxidation converts to 3-ketocarbofuran or 3-hydroxy-7-phenolcarbofuran, respectively [2]. These metabolites ultimately form 3-keto-7-phenolcarbofuran through comprehensive oxidation.
Sulfur Oxidation Pathway: This alternative metabolic route entails the initial oxidation of sulfur to form this compound sulfinamide, which represents a detoxification pathway compared to the carbofuran route [2].
Table 1: Major this compound Metabolites and Their Neurotoxic Potential
| Metabolite | Formation Pathway | Toxicity Relative to Parent | Cholinesterase Inhibition |
|---|---|---|---|
| Carbofuran | N-S bond cleavage | Higher | Potent |
| 3-Hydroxycarbofuran | Hydroxylation of carbofuran | Higher | Potent |
| 3-Ketocarbofuran | Oxidation of 3-hydroxycarbofuran | Moderate | Moderate |
| This compound sulfinamide | Sulfur oxidation | Lower | Weak |
Species-specific variations in this compound metabolism have been documented through in vitro studies using hepatic microsomes from humans, rats, mice, dogs, rabbits, minipigs, and monkeys. While 3-hydroxycarbofuran constitutes the primary metabolite across all species examined, qualitative and quantitative differences in secondary metabolic profiles exist [2]. Notably, rabbit liver microsomes demonstrate unique capability to metabolize carbofuran via hydroxylation to 7-phenolcarbofuran, while canine systems rapidly metabolize carbofuran, preventing its accumulation. These interspecies differences in metabolism must be considered when extrapolating neurotoxicity data between experimental animals and humans.
The following diagram illustrates the primary metabolic pathways of this compound in mammalian systems:
Figure 1: Metabolic Pathways of this compound in Mammalian Systems. The carbofuran pathway produces increasingly toxic metabolites with potent cholinesterase inhibition activity, while the sulfur oxidation pathway represents a detoxification route.
Gestational exposure to this compound produces significant neurodevelopmental abnormalities in mammalian models, particularly when exposure occurs during critical periods of organogenesis. Experimental studies administering this compound to pregnant Wistar rats from embryonic day 1-15 demonstrated dose-dependent reductions in offspring body weight and marked delays in achieving developmental milestones. Exposed pups exhibited impaired performance in behavioral assessments including the surface righting reflex, negative geotaxis response, and cliff avoidance tests, indicating substantial neuromotor development deficits [4]. These functional impairments correlated with biochemical alterations in cerebellar tissue, including elevated lipid peroxidation products and disrupted antioxidant defense systems, suggesting oxidative stress-mediated neurotoxicity.
The cerebellum appears particularly vulnerable to developmental this compound exposure, with histopathological examinations revealing significant damage to cerebellar Purkinje cells and granular layer disorganization. This selective vulnerability likely contributes to the observed motor coordination deficits in exposed animals. Additionally, animals developmentally exposed to this compound display heightened anxiety-like behaviors in adolescence and adulthood when assessed using the elevated plus maze paradigm, suggesting long-term alterations in neural circuits regulating emotional responses [4]. These findings indicate that gestational this compound exposure produces persistent neurobehavioral abnormalities that extend beyond the immediate exposure period, potentially resulting from disrupted neural development and oxidative damage to vulnerable brain regions.
Beyond its primary action as a cholinesterase inhibitor, this compound triggers secondary neurotoxic mechanisms involving oxidative stress and cellular damage in mammalian neural tissue. Experimental studies have demonstrated that this compound exposure significantly increases lipid peroxidation in brain regions including the cerebellum, cortex, and hippocampus, as measured by elevated malondialdehyde (MDA) levels [4]. This oxidative damage coincides with depletion of antioxidant reserves, including reduced glutathione (GSH), and altered activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), creating a pro-oxidant state within neural tissue.
The oxidative stress induced by this compound contributes to neuronal damage through multiple pathways, including mitochondrial dysfunction, membrane integrity disruption, and initiation of apoptotic signaling cascades. Molecular docking studies have demonstrated strong interactions between this compound and key stress biomarker enzymes, interfering with their activities and potentially exacerbating oxidative damage [5]. Additionally, interactions with cytochrome c oxidase indicate disruption of cellular energy production processes, potentially contributing to neuronal dysfunction and death. These multifaceted mechanisms highlight that this compound neurotoxicity extends beyond transient cholinesterase inhibition to include persistent oxidative damage that may underlie long-term neurological deficits following exposure.
Comprehensive assessment of this compound neurotoxicity employs standardized rodent models with detailed functional and behavioral test batteries. The typical experimental workflow involves exposure regimens ranging from acute to subchronic durations, followed by systematic evaluation of neurobehavioral parameters, biochemical analyses, and histopathological examination. For developmental neurotoxicity assessment, exposure typically occurs during critical periods of gestation, with offspring evaluated throughout postnatal development [4].
Table 2: Standard Neurobehavioral Test Battery for this compound Neurotoxicity Assessment
| Test Domain | Specific Assays | Parameters Measured | Significance in this compound Exposure |
|---|---|---|---|
| Neuromotor Development | Surface righting reflex, Negative geotaxis, Cliff avoidance | Time to complete response, Success rate | Delayed achievement of developmental milestones |
| Motor Function & Coordination | Rotarod, Grip strength, Foot splay | Endurance time, Latency to fall, Stride length | Impaired coordination and muscle weakness |
| Exploratory & Anxiety-like Behavior | Open field, Elevated plus maze | Entries into open areas, Time in center, Rearing frequency | Increased anxiety-like behavior |
| Cognitive Function | Morris water maze, Passive avoidance | Escape latency, Retention time | Learning and memory deficits |
The experimental protocol typically involves dose-range finding studies followed by definitive experiments with multiple dose levels, including environmentally relevant concentrations. Animals are randomly assigned to treatment groups with appropriate sample sizes to ensure statistical power. For developmental studies, dosing occurs during specific gestational windows, with cross-fostering of pups to control for maternal care effects. Behavioral testing follows a standardized temporal sequence to avoid interference between tests, with all assessments conducted by observers blinded to treatment conditions to minimize bias [4].
Cholinesterase activity measurement represents a cornerstone of this compound neurotoxicity assessment, typically employing the method of Ellman et al. (1961) with modifications for specific tissues [6] [4]. This spectrophotometric assay measures the rate of thiocholine production when acetylthiocholine serves as substrate, in the presence of dithiobisnitrobenzoate (DTNB). Tissues are homogenized in appropriate buffers (typically 0.1 M phosphate buffer, pH 8.0), and supernatants obtained after centrifugation are incubated with substrate and DTNB. The change in absorbance at 412 nm is monitored continuously, with enzyme activity calculated using the extinction coefficient of the thionitrobenzoate anion and normalized to protein content.
Oxidative stress biomarkers provide complementary data on this compound's secondary neurotoxic mechanisms. Standard protocols include:
For histopathological examination, neural tissues are typically perfused-fixed with paraformaldehyde, processed through graded alcohols and xylene, embedded in paraffin, sectioned at 4-7 μm thickness, and stained with hematoxylin and eosin or specialized stains (e.g., Nissl for neurons, Kluver-Barrera for myelin). Qualitative and quantitative assessments evaluate neuronal density, pyknosis, vacuolization, glial activation, and structural integrity of specific brain regions [4].
Comprehensive toxicity assessments have established dose-response relationships for this compound across multiple mammalian species, informing regulatory standards and risk assessment parameters. The Joint Meeting on Pesticide Residues (JMPR) established an acceptable daily intake (ADI) of 0-0.01 mg/kg body weight based on no observed adverse effect levels (NOAELs) of 1.3 mg/kg bw per day in a 2-year mouse study, 1.0 mg/kg bw per day in a 2-year rat study, and 1.3 mg/kg bw per day in a 6-month dog study [1]. These values reflect the species-specific susceptibility to this compound neurotoxicity and form the basis for human health protection standards.
Table 3: Comparative Neurotoxicity Values for this compound in Mammalian Systems
| Species | Study Duration | NOAEL (mg/kg bw/day) | Critical Effects | Source |
|---|---|---|---|---|
| Rat | 2-year | 1.0 | Cholinesterase inhibition, Neurobehavioral changes | JMPR [1] |
| Mouse | 2-year | 1.3 | Cholinesterase inhibition | JMPR [1] |
| Dog | 6-month | 1.3 | Cholinesterase inhibition | JMPR [1] |
| Rat (developmental) | Gestational (ED 1-15) | <2.5 | Developmental delays, Cerebellar damage | Banji et al. [4] |
| Human (hepatic metabolism) | In vitro microsomes | N/A | Production of toxic metabolites | Pharma research [2] |
Dose-dependent neurobehavioral impairments have been quantitatively documented in mammalian models following this compound exposure. Developmental studies in rats demonstrated that in utero exposure to 2.5 mg/kg and 5 mg/kg this compound during embryonic days 1-15 significantly delayed the acquisition of developmental reflexes, with surface righting reflex times increased by approximately 40% and 65%, respectively, compared to controls [4]. These functional deficits coincided with biochemical alterations in cerebellar tissue, including dose-dependent increases in lipid peroxidation (35-75% elevation in MDA levels) and depletion of reduced glutathione (20-45% decrease) in exposed offspring.
The cholinesterase inhibition potency of this compound and its metabolites directly correlates with neurotoxic outcomes. Experimental data indicate that this compound exposure results in 40-70% inhibition of brain acetylcholinesterase activity at doses of 2.5-5 mg/kg in rodent models [4]. This enzymatic inhibition shows regional variation within the brain, with some studies reporting differential susceptibility among brain regions potentially related to variations in cholinesterase molecular forms and local metabolic activation. The temporal pattern of cholinesterase inhibition follows a characteristic trajectory, with maximal inhibition occurring within 1-2 hours after acute exposure and gradual recovery over 24-48 hours, consistent with the reversible nature of carbamate-cholinesterase interactions.
Safety pharmacology assessment of neurotoxic compounds like this compound follows standardized testing frameworks established by international regulatory authorities. The ICH S7A guideline outlines a core battery of safety pharmacology studies focusing on three vital systems: central nervous system (CNS), cardiovascular, and respiratory [8]. For CNS assessment, primary evaluations include general behavioral patterns, locomotor activity, neuromuscular coordination, convulsive threshold, and vigilance states. These assessments employ validated methodologies including functional observation batteries, motor activity monitoring, rotorod tests for coordination, and electroencephalographic measurements where indicated.
The evolving regulatory landscape emphasizes integrated risk assessment approaches that incorporate data from multiple sources, including in vitro systems, non-mammalian models, and traditional mammalian toxicology studies. Recent proposals to modernize the ICH S7A guideline advocate for flexible testing strategies that reflect scientific advancements while maintaining rigorous safety standards [9]. These updated approaches consider species-specific metabolic profiles to ensure relevance to human risk assessment, particularly important for compounds like this compound that exhibit interspecies variation in metabolic activation [2].
Optimal study design for this compound neurotoxicity assessment requires careful consideration of exposure paradigms, model selection, and endpoint measurements. For developmental neurotoxicity evaluation, exposure during critical windows of neural development (e.g., embryonic days 7-15 in rats, corresponding to early neurogenesis) is essential for detecting sensitive effects [4]. Study designs should incorporate appropriate sample sizes to ensure statistical power, typically a minimum of 10-12 animals per group for behavioral assessments, with higher numbers (15-20) for developmental studies to account for litter effects.
Dose selection should encompass a range from no observable effect levels to clearly adverse effect levels, typically spanning at least an order of magnitude. Route of administration should reflect likely human exposure scenarios, with oral gavage commonly used for precise dosing and dietary administration representing more environmentally relevant continuous exposure. Study duration must adequately capture both immediate and delayed neurotoxic responses, with developmental studies extending through weaning into adolescence to identify latent effects [4]. Contemporary testing approaches increasingly incorporate molecular endpoints including gene expression profiling, proteomic analysis, and metabolic fingerprinting to elucidate mechanisms and identify potential biomarkers of effect and susceptibility.
This compound represents a significant neurotoxic hazard to mammalian systems through multiple mechanisms, primarily involving cholinesterase inhibition and secondary oxidative stress pathways. The developmental vulnerability to this compound exposure underscores the importance of sensitive testing methods during critical windows of neural development. The metabolic activation of this compound to more toxic compounds, including carbofuran and 3-hydroxycarbofuran, amplifies its neurotoxic potential and complicates risk assessment across species with differing metabolic capabilities.
The following table summarizes the key properties of carbosulfan that influence its solubility and environmental distribution.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 0.3 mg L⁻¹ | 25 °C | [1] |
| 0.11 mg L⁻¹ | 20 °C, pH 7 | [2] | |
| Solubility in Organic Solvents | Miscible | Acetone, Toluene | [2] |
| 250,000 mg L⁻¹ | Methanol, Ethyl acetate | [2] | |
| Vapor Pressure | 3.1 x 10⁻⁵ Pa | 20 °C | [1] |
| Octanol-Water Partition Coefficient (Log P) | 6.050 | Estimated | [1] |
| Dissociation Constant (pKa) | 3.15 ± 0.70 | Predicted | [1] |
This compound is not persistent in the environment and undergoes rapid transformation, primarily through hydrolysis. Its main degradation product is the more toxic insecticide carbofuran [1] [3]. The following table outlines its degradation characteristics.
| Aspect | Key Findings | Experimental Context / Conditions |
|---|---|---|
| Overall Environmental Stability | Low persistence; rapidly degrades in soil and water systems [2]. | Field and laboratory observations. |
| Primary Degradation Pathway | Hydrolysis, particularly in aqueous environments [1] [3]. | -- |
| Key Transformation Product | Carbofuran (major metabolite) [1] [3] [4]. | Formed in soil, water, and plants. |
| Half-life in Paddy Water | Approx. 27 hours (for conversion to carbofuran) [3]. | Field study in irrigated rice fields. |
| Half-life in Soil Solution | Approx. 17 days (for carbofuran) [3]. | Field study in irrigated rice fields. |
| Effect of pH | Decomposes rapidly to carbofuran at pH <7; stable under neutral or alkaline conditions [1]. | Laboratory studies on hydrolysis. |
| Effect of Temperature | Degradation rate increases with temperature (e.g., during food drying processes) [5]. | Observed during apple drying processes. |
The transformation pathway of this compound begins with hydrolysis, where the molecule breaks down into carbofuran. This primary metabolite can then undergo further reactions, including hydrolysis and oxidation, leading to the formation of compounds like 3-hydroxycarbofuran and carbofuran phenol [1] [3] [4].
Diagram: Primary transformation pathway of this compound in the environment, showing initial hydrolysis to carbofuran followed by secondary degradation steps.
To evaluate the stability and transformation of this compound in environmental matrices or food products, researchers typically employ the following methodological approaches:
Carbosulfan is a carbamate insecticide whose primary mode of action is the reversible inhibition of AChE [1] [2]. It belongs to the carbamate chemical class (Group 1A) according to the Insecticide Resistance Action Committee [2].
The following diagram illustrates the established catalytic cycle of AChE and the competitive inhibition mechanism by this compound.
This mechanism involves two key stages:
While specific second-order rate constants (k_i) or dissociation constants (K_d) for this compound are not published in the searched literature, its behavior can be understood from related data and general carbamate properties.
The table below summarizes the available toxicological and inhibitory data for this compound and a related, more toxic metabolite:
| Property | This compound | Carbofuran (Metabolite) | Context & Notes |
|---|---|---|---|
| Inhibition Type | Reversible [1] [2] | Reversible [1] | Carbamates cause reversible carbamylation of the AChE active site. |
| Oral LD50 (Rat) | 90–250 mg/kg bw [5] | Information Missing | Indicates moderate mammalian toxicity. |
| Metabolic Activation | Can be metabolized to carbofuran [6] | Hypertoxic [6] | This compound's toxicity is linked to its conversion to carbofuran. |
| Stability | Unstable in acidic conditions [6] | Information Missing | Hydrolyzes, breaking the N–S bond, releasing -SH species [6]. |
A primary experimental challenge is that this compound itself is unstable and often requires specific conditions for analysis. A 2025 study notes that under typical bioassay conditions (acidic pH), this compound readily hydrolyzes, which can confound the measurement of its direct inhibitory kinetics [6].
Research on this compound's interaction with AChE employs both direct and indirect methods. Here is an overview of key protocols:
1. Colorimetric AChE Inhibition Assay (qHTS Platform) This method, used in large-scale screening like the Tox21 program, measures AChE activity by the hydrolysis of acetylthiocholine [7].
2. AChE-Free Colorimetric Detection Based on Hydrolysis A novel 2025 method bypasses AChE to directly detect this compound via its hydrolysis products [6].
3. Molecular Docking Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation due to its efficiency with complex date matrices [1].
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | R² > 0.998 [1] | R² ≥ 0.990 |
| LOD | 0.001-0.04 μg/kg [1] | - |
| LOQ | 0.003-0.1 μg/kg [1] | - |
| Recovery (%) | 92-103% [1] | 70-120% |
| Precision (RSD%) | 1-9% [1] | ≤20% |
| Matrix Effect (%) | -16.43 to 17.09% [1] | ±20% |
The validated method was applied to 50 fresh date samples from UAE markets and farms [1]. The analysis revealed:
The health risk assessment was conducted using the Hazard Quotient (HQ) approach:
The developed method demonstrates excellent sensitivity and reliability for monitoring this compound and its metabolites in date fruits. The QuEChERS approach effectively minimized matrix effects, which is crucial for accurate quantification [1]. The triple quadrupole mass analyzer provided superior sensitivity compared to ion trap instruments, enabling precise detection at ultra-trace levels [3].
The detection of this compound metabolites, particularly the more toxic carbofuran and 3-hydroxycarbofuran, highlights the importance of monitoring transformation products in addition to the parent compound [1]. Despite the MRL exceedances, the health risk assessment confirms the safety of date consumption, providing valuable scientific data for regulatory decisions [1].
Carbosulfan is a carbamate insecticide widely used in agricultural practices for pest control in citrus fruits and other crops. As a pro-insecticide, this compound itself is moderately toxic but undergoes rapid degradation to form more toxic metabolites, including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which exhibit significantly greater toxicity to mammals and insects alike [1] [2]. This transformation presents a substantial analytical challenge because monitoring programs must track not only the parent compound but also its potentially more hazardous degradation products to ensure food safety. The systemic nature and high liposolubility of this compound further complicate residue analysis, as these properties affect its distribution within fruit matrices and persistence in edible portions [2].
Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for this compound and its metabolites in citrus fruits and other agricultural commodities. The European Union has set the MRL for the sum of this compound, carbofuran, and 3-hydroxycarbofuran in citrus fruits at 0.05 mg kg⁻¹, recognizing the combined toxicological risk posed by these compounds [1]. Similarly, the temporary acceptable daily intake (ADI) for this compound has been established at 0-0.01 mg kg⁻¹ body weight, reflecting the need for careful monitoring and control of exposure levels [1]. These stringent regulations necessitate highly sensitive and selective analytical methods capable of detecting these compounds at trace levels in complex fruit matrices.
Table 1: Regulatory Limits and Toxicity Profiles of this compound and Key Metabolites
| Compound | MRL in Citrus (mg kg⁻¹) | Toxicity (DL50 Rats, mg kg⁻¹) | Key Transformation Route |
|---|---|---|---|
| This compound | 0.05 (sum with metabolites) | 250 | Hydrolysis, oxidation |
| Carbofuran | Included in sum | 8 | Primary hydrolysis product |
| 3-Hydroxycarbofuran | Included in sum | N/A | Hydroxylation of carbofuran |
| 3-Ketocarbofuran | Not regulated separately | N/A | Oxidation of 3-hydroxycarbofuran |
| Dibutylamine | Not regulated separately | N/A | Degradation product |
The analysis of this compound and its metabolites in citrus fruits has evolved significantly, with modern methodologies increasingly relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity. Early methods employed high-performance liquid chromatography with post-column fluorescence detection (HPLC-FLD), which provided adequate sensitivity but lacked the specificity needed for unambiguous identification in complex matrices [3]. These methods required extensive sample clean-up and derivatization steps, making them time-consuming and less suitable for high-throughput monitoring programs. The limited structural information provided by fluorescence detection also made it difficult to confirm the identity of detected residues, particularly for metabolites with similar chemical structures.
The introduction of mass spectrometric detection revolutionized carbamate pesticide analysis, with ion-trap (IT) and triple quadrupole (QqQ) mass analyzers emerging as the preferred platforms for routine monitoring. Liquid chromatography ion-trap triple-stage mass spectrometry (LC-MSn) enables multiple fragmentation steps (MS³), providing detailed structural information that facilitates the identification of unknown compounds and elucidation of fragmentation pathways [4] [1]. This capability is particularly valuable for investigating metabolic pathways and identifying novel transformation products. However, for routine quantification and confirmation at very low concentrations, triple quadrupole instruments operating in selected reaction monitoring (SRM) mode offer superior sensitivity and quantitative capabilities, with reported limits of quantification (LOQ) reaching 0.001-0.01 mg kg⁻¹ for most this compound metabolites in orange samples [2].
Table 2: Comparison of Key Analytical Methods for this compound and Metabolites in Citrus Fruits
| Method Parameter | LC-Ion Trap MSⁿ | LC-Triple Quadrupole MS/MS | HPLC-FLD |
|---|---|---|---|
| LOQ Range (mg kg⁻¹) | 0.01-0.07 | 0.001-0.01 | 0.03-0.25 |
| Recovery Range (%) | 55-90 | 92-103 | 66-98 |
| Precision (RSD%) | 8-19 | 1-9 | N/A |
| Key Advantage | Structural elucidation | Sensitivity & quantification | Cost-effectiveness |
| Instrumentation Cost | High | Very High | Moderate |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as the preferred sample preparation methodology for this compound and its metabolites in citrus fruits and other complex matrices. This method significantly reduces analysis time and improves throughput while maintaining high efficiency in extracting the target analytes. For citrus samples, the typical QuEChERS protocol involves homogenizing 10 g of fruit pulp with 10 mL of acetonitrile containing 0.1% acetic acid, followed by salt-induced partitioning using 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) [5]. The addition of acetic acid enhances the extraction efficiency of this compound and its metabolites by maintaining acidic conditions that stabilize these compounds during the extraction process. After vigorous shaking and centrifugation, the extract undergoes a dispersive solid-phase extraction (d-SPE) clean-up step to remove matrix interferences such as organic acids, pigments, and sugars that could compromise the chromatographic separation and detection.
The d-SPE clean-up typically employs a mixture of 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18 endcapped sorbent, and 1200 mg MgSO₄ per milliliter of extract [5]. Each sorbent plays a specific role in removing matrix components: PSA effectively removes fatty acids and other organic acids; GCB targets pigments and planar compounds; C18 eliminates non-polar interferences; and MgSO₄ removes residual water. This comprehensive clean-up strategy is particularly important for citrus fruits, which contain high concentrations of essential oils, organic acids, and natural pigments that can cause significant matrix effects in LC-MS analysis. The optimized QuEChERS method has demonstrated excellent performance characteristics, with recovery rates of 92-103% for this compound and its major metabolites in date fruits (a similar matrix to citrus), and relative standard deviations (RSD) below 9%, indicating high precision and reliability [5].
As an alternative to QuEChERS, pressurized liquid extraction (PLE) has been successfully applied to the extraction of this compound and its metabolites from citrus fruits. PLE utilizes conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of target analytes from solid samples. The operational parameters for PLE of this compound from oranges typically employ dichloromethane as the extraction solvent at temperatures ranging from 80-100°C and pressures of 1500-2000 psi [4] [1]. These conditions enhance the solubility and mass transfer of analytes from the sample matrix, resulting in extraction efficiencies comparable to or better than conventional techniques but with significantly reduced solvent consumption and processing time.
The principal advantage of PLE lies in its automation capability and reproducibility, as the system operates under computer-controlled conditions that minimize manual intervention and operator-induced variability. Additionally, PLE systems can be configured for in-line clean-up by incorporating sorbent materials into the extraction cells, further streamlining the sample preparation workflow. However, the higher equipment costs and the potential for thermal degradation of sensitive compounds represent limitations of this technique. For this compound and its metabolites, which are relatively stable at elevated temperatures, PLE has proven particularly effective, with reported recovery rates of 55-90% for this compound and its seven major metabolites in orange samples [4]. The method also demonstrated good precision, with RSD values ranging from 8-19% across the target analytes, making it suitable for regulatory monitoring and residue dissipation studies.
The chromatographic separation of this compound and its metabolites presents specific challenges due to the structural similarity and varying polarities of these compounds. Reversed-phase chromatography using C18 stationary phases has proven most effective, with columns typically measuring 150-250 mm in length, 2.1-4.6 mm in internal diameter, and packed with 3-5 μm particles providing optimal resolution [1] [2]. The mobile phase generally consists of a binary mixture of water and methanol or acetonitrile, often modified with 5-10 mM ammonium formate or ammonium acetate to enhance ionization efficiency in the mass spectrometer. A representative gradient program begins with a high aqueous content (90-95% water) and gradually increases the organic modifier to 90-95% over 15-25 minutes, effectively eluting the more hydrophobic compounds like this compound while maintaining resolution of the earlier-eluting, more polar metabolites.
The separation efficiency is particularly crucial for certain isobaric metabolites that may undergo in-source fragmentation, potentially leading to misidentification or inaccurate quantification. A notable example is the pair 3-ketocarbofuran and 3-keto-7-phenolcarbofuran, where in-source fragmentation of 3-ketocarbofuran can produce the precursor ion of 3-keto-7-phenolcarbofuran [2]. Without adequate chromatographic resolution, this phenomenon could lead to overestimation of 3-keto-7-phenolcarbofuran concentrations. The optimal flow rate for LC-MS analyses typically ranges from 0.2-0.3 mL/min for columns with 2.1 mm internal diameter and 0.8-1.0 mL/min for 4.6 mm columns, balancing separation efficiency with analysis time and solvent consumption. Maintaining the column temperature at 30-40°C improves retention time reproducibility and peak shape, particularly for the more polar metabolites that tend to exhibit broader peak shapes at ambient temperature.
Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode represent the gold standard for quantification of this compound and its metabolites in citrus fruits, offering exceptional sensitivity and selectivity. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which generates abundant protonated molecules [M+H]⁺ for all compounds possessing the intact carbamic ester group [2]. For metabolites with a free-phenol group, such as the phenolcarbofuran derivatives, both positive and negative ionization modes can be employed with similar sensitivity. The ionization parameters must be carefully optimized for each instrument, with typical settings including a capillary voltage of 3.5-4.0 kV, source temperature of 100-150°C, and desolvation temperature of 300-400°C to ensure efficient droplet desolvation and ion formation.
For unambiguous identification and confirmation, regulatory guidelines require monitoring two characteristic SRM transitions for each compound, with the ratio between these transitions providing additional confirmation criteria [2]. The most intense transition serves as the quantifier ion, while the second transition functions as the qualifier ion for confirmatory purposes. This compound typically fragments to yield product ions at m/z 160 and m/z 118, derived from cleavage of the carbamate linkage and the butylamine side chain. Similarly, carbofuran generates characteristic fragments at m/z 149 and m/z 123, while 3-hydroxycarbofuran produces ions at m/z 165 and m/z 147 [1] [2]. The triple quadrupole platform achieves exceptional sensitivity for these compounds, with reported limits of detection (LOD) as low as 0.001 mg kg⁻¹ and limits of quantification (LOQ) of 0.003-0.1 μg/kg in orange samples, sufficiently below the regulatory MRL of 0.05 mg kg⁻¹ [2] [5].
The following diagram illustrates the metabolic pathway of this compound and the characteristic fragmentation patterns used for identification:
Figure 1: Metabolic Pathway of this compound in Citrus Fruits
The following step-by-step protocol describes the optimized QuEChERS procedure for extraction of this compound and its metabolites from orange tissues:
Sample Homogenization: Remove the peel from fresh oranges and separate the pulp from seeds. Homogenize 200 g of orange pulp using a food processor at high speed for 2-3 minutes until a smooth, consistent puree is obtained. Maintain the sample at 4°C during processing to prevent analyte degradation.
Weighing: Precisely weigh 10.0 ± 0.1 g of the homogenized orange pulp into a 50 mL polypropylene centrifuge tube. Add 100 μL of internal standard solution (carbofuran-d₃ at 100 μg/L) to each sample, followed by 10 mL of acetonitrile with 0.1% acetic acid.
Extraction: Vortex the mixture vigorously for 1 minute, then place the tubes in a dark, cold location (4°C) for 60 minutes to allow complete analyte extraction. After incubation, add 4 g of anhydrous MgSO₄ and 1 g of NaCl to each tube. Immediately shake the tubes vigorously for 30 seconds to prevent clumping of salts.
Centrifugation: Centrifuge the tubes at 4500 rpm for 10 minutes at 4°C to achieve phase separation. The orange pulp solids will form a compact pellet at the bottom, with the acetonitrile extraction layer on top.
Clean-up: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄. Vortex the mixture for 30 seconds and centrifuge at 4500 rpm for 5 minutes.
Concentration: Transfer 4 mL of the cleaned extract to a 10 mL glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) and filter through a 0.22 μm PTFE syringe filter into an LC vial for analysis.
The following parameters have been optimized for the analysis of this compound and its seven major metabolites on a triple quadrupole mass spectrometer:
Table 3: Optimized SRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 382.2 | 160.1 | 118.1 | 15, 25 |
| Carbofuran | 222.1 | 165.1 | 123.1 | 10, 20 |
| 3-Hydroxycarbofuran | 238.1 | 181.1 | 127.1 | 8, 18 |
| 3-Ketocarbofuran | 236.1 | 179.1 | 125.1 | 12, 22 |
| Dibutylamine | 130.1 | 86.1 | 58.1 | 15, 25 |
| 7-Phenolcarbofuran | 165.1 | 122.1 | 94.1 | 20, 30 |
| 3-Hydroxy-7-phenolcarbofuran | 181.1 | 138.1 | 110.1 | 15, 25 |
| 3-Keto-7-phenolcarbofuran | 179.1 | 136.1 | 108.1 | 18, 28 |
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram summarizes the complete analytical procedure from sample preparation to analysis:
Figure 2: Analytical Workflow for this compound and Metabolites in Citrus Fruits
The validation of analytical methods for this compound and its metabolites must demonstrate reliability, sensitivity, and specificity for regulatory compliance monitoring. The method should be thoroughly validated according to international guidelines such as SANTE/11312/2021, which establishes performance criteria for pesticide residue analysis in food and feed [5]. Linearity is typically assessed over a concentration range of 0.001-100 μg/kg, with correlation coefficients (R²) exceeding 0.998 for all target analytes in both solvent and matrix-matched calibration curves [5]. The limit of quantification (LOQ) for each compound should be at least five times lower than the established MRL of 0.05 mg kg⁻¹, with modern LC-MS/MS methods achieving LOQs of 0.003-0.1 μg/kg, well below this requirement.
Accuracy and precision are determined through recovery studies using spiked samples at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg kg⁻¹). Acceptable recovery rates range from 70-120% with relative standard deviations (RSD) below 20% for all target analytes [4] [5]. The matrix effect, which can significantly influence ionization efficiency in LC-MS analysis, should be evaluated by comparing the analytical response in matrix-matched standards to that in pure solvent. For citrus matrices, the combination of effective clean-up and compensation with matrix-matched calibration standards typically reduces matrix effects to acceptable levels (-16.43 to 17.09%) [5]. Uncertainty measurements should not exceed 50%, ensuring that the method provides sufficient reliability for regulatory decision-making.
Routine quality control measures include the analysis of procedural blanks, spiked samples, and certified reference materials with each batch of samples to monitor for contamination and verify method performance. Additionally, the inclusion of internal standards such as carbofuran-d₃ corrects for potential variations in sample preparation and instrument response, improving the precision and accuracy of quantification [5]. For confirmatory analysis, the ion ratio between the two monitored SRM transitions must fall within ±30% of the mean ratio observed in calibration standards, providing additional confidence in compound identification. These comprehensive validation and quality control procedures ensure that the analytical data generated are sufficiently reliable for regulatory purposes and risk assessment studies.
Poor Recovery of this compound: If recovery of this compound falls consistently below 70%, this may indicate degradation during sample preparation. Ensure that extraction is performed under acidic conditions (acetonitrile with 0.1% acetic acid) and avoid prolonged exposure to room temperature. Process samples quickly and store extracts at -18°C if analysis cannot be performed immediately.
Matrix Effects in LC-MS Analysis: Significant suppression or enhancement of ionization indicates insufficient clean-up. Increase the d-SPE sorbent amounts proportionally (e.g., by 25%) or consider a two-step clean-up procedure. Using matrix-matched calibration standards is essential to compensate for residual matrix effects.
Chromatographic Peak Tailing: Poor peak shape for early-eluting metabolites suggests secondary interactions with residual silanol groups. Increase the ammonium formate concentration to 10 mM or add 0.1% formic acid to the mobile phase to improve peak symmetry.
In-source Fragmentation: Excessive fragmentation of 3-ketocarbofuran in the ion source can interfere with the detection of 3-keto-7-phenolcarbofuran. Lower the source temperature and cone voltage, and ensure adequate chromatographic separation between these compounds.
Before analyzing actual samples, verify method performance by analyzing a set of spiked samples at the LOQ level and at the MRL (0.05 mg kg⁻¹). The criteria for acceptable performance include:
Regular participation in proficiency testing schemes and analysis of certified reference materials, when available, provides external validation of method performance and ensures ongoing compliance with regulatory standards.
The comprehensive analytical methodologies detailed in these application notes provide robust and reliable approaches for monitoring this compound and its toxic metabolites in citrus fruits. The combination of efficient sample preparation using QuEChERS or PLE, chromatographic separation optimized for polar metabolites, and high-sensitivity detection by tandem mass spectrometry enables accurate quantification at concentrations well below established regulatory limits. The detailed protocols, troubleshooting guidance, and quality control measures support implementation in routine testing laboratories, facilitating compliance with food safety regulations and protecting consumer health. As analytical technology continues to advance, further improvements in sensitivity, throughput, and cost-effectiveness can be anticipated, strengthening the scientific foundation for pesticide residue monitoring programs worldwide.
Carbosulfan is a systemic insecticide of the carbamate class widely used to protect various crops due to its effectiveness against a broad spectrum of pests [1] [2]. However, its use raises significant concerns for food safety and environmental health. This compound is unstable and readily degrades into several metabolites, including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which are often more toxic and persistent than the parent compound [3] [2]. Regulatory bodies worldwide have established strict Maximum Residue Limits (MRLs) for this compound and its metabolites; for instance, the EU has set MRLs as low as 0.001 mg/kg for apples [2]. Therefore, robust, sensitive, and accurate analytical methods for monitoring these compounds in agricultural products are essential for ensuring consumer safety and compliance with regulatory standards. This document provides detailed protocols and data for the analysis of this compound.
The analysis of this compound typically involves an initial extraction, a clean-up step to remove matrix interferents, and final instrumental determination. The choice of method depends on the required sensitivity, specificity, and the complexity of the agricultural matrix.
Table 1: Comparison of Analytical Techniques for this compound Determination
| Analytical Technique | Detection Mode | Key Advantages | Reported LOD/LOQ | Best For |
|---|
| HPLC-MS/MS [3] | Multiple Reaction Monitoring (MRM) | High selectivity & sensitivity; multi-residue & metabolite identification | LOD: 0.001–0.04 μg/kg LOQ: 0.003–0.1 μg/kg | Regulatory compliance, complex matrices, metabolite profiling | | Stripping Voltammetry [4] | Adsorptive Stripping | Extreme sensitivity; cost-effective | LOD: 6.0×10⁻¹⁰ M LOQ: 2.0×10⁻⁹ M | High-sensitivity screening in labs without MS instrumentation | | Colorimetry (Nanozyme) [5] | Visible Spectrophotometry | Rapid, low-cost, suitable for on-site testing | LOD in μM range (less sensitive than MS) | Rapid, portable screening and field testing |
This protocol, adapted from a recent study monitoring dates in the UAE, provides a robust method for determining this compound and its metabolites in fruit matrices [3].
The method involves extracting pesticidal residues from the sample using acetonitrile, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up step to remove co-extractives. The purified extract is then analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity through multiple reaction monitoring (MRM).
Sample Homogenization:
Sample Extraction:
Extract Clean-up (d-SPE):
Sample Concentration and Reconstitution:
HPLC-MS/MS Analysis:
Table 2: Method Validation Data for HPLC-MS/MS Analysis of this compound and Metabolites in Dates [3]
| Analyte | Linear Range (μg/kg) | Coefficient of Determination (R²) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
|---|---|---|---|---|---|
| This compound | 0.001 - 100 | >0.998 | 92 - 103 | 1 - 9 | -16.43 to 17.09 |
| Carbofuran | 0.001 - 100 | >0.998 | 92 - 103 | 1 - 9 | -16.43 to 17.09 |
| 3-Hydroxycarbofuran | 0.001 - 100 | >0.998 | 92 - 103 | 1 - 9 | -16.43 to 17.09 |
| 3-Ketocarbofuran | 0.001 - 100 | >0.998 | 92 - 103 | 1 - 9 | -16.43 to 17.09 |
| Dibutylamine | 0.001 - 100 | >0.998 | 92 - 103 | 1 - 9 | -16.43 to 17.09 |
The following workflow diagram summarizes the key steps of the QuEChERS HPLC-MS/MS method:
Diagram 1: Experimental workflow for this compound analysis using QuEChERS and HPLC-MS/MS.
Research indicates that food processing methods, particularly thermal treatments like drying, can significantly degrade this compound into more toxic metabolites. One study on apple drying found:
For situations requiring rapid, on-site screening without sophisticated instrumentation, a novel acetylcholinesterase-free colorimetric method has been developed.
The accurate determination of this compound and its toxic metabolites in agricultural products is critical for food safety. The QuEChERS-based HPLC-MS/MS method provides a "gold standard" for sensitive, multi-residue analysis in a laboratory setting, offering validated performance for regulatory compliance. Researchers must also consider the transformation of this compound during sample processing and storage. For rapid screening needs, emerging nanozyme-based colorimetric sensors present a promising, portable alternative. The choice of method should be guided by the required sensitivity, specificity, and available laboratory infrastructure.
This document provides detailed analytical protocols for the precise quantification of carbosulfan and its toxic metabolites in complex food matrices using QuEChERS extraction and HPLC-MS/MS with a QqQ mass analyzer. The methods have been optimized and validated for high sensitivity, accuracy, and precision in accordance with international guidelines.
This compound, a broad-spectrum insecticide, degrades into metabolites including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which often exhibit greater toxicity than the parent compound [1]. Monitoring these residues is crucial for food safety, requiring robust and highly sensitive analytical methods.
Liquid Chromatography coupled with tandem mass spectrometry using a triple quadrupole (QqQ) analyzer is the preferred technique due to its exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. This protocol details a validated method for monitoring this compound and its metabolites at ultra-trace levels.
The following workflow outlines the sample preparation and analysis process:
Detailed Procedure:
Table 1: MRM Transitions and MS/MS Parameters for this compound and Key Metabolites. The quantifier transition is listed first for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Use |
|---|---|---|---|---|
| This compound | 382.2 | 160.1* | 15 | Quantification |
| 382.2 | 118.1 | 25 | Qualification | |
| Carbofuran | 222.1 | 165.1* | 10 | Quantification |
| 222.1 | 123.1 | 20 | Qualification | |
| 3-Hydroxycarbofuran | 238.1 | 181.1* | 10 | Quantification |
| 238.1 | 127.1 | 20 | Qualification | |
| 3-Ketocarbofuran | 236.1 | 179.1* | 15 | Quantification |
| 236.1 | 125.1 | 25 | Qualification | |
| Dibutylamine | 130.1 | 84.1 | 15 | Quantification |
| 130.1 | 56.1 | 25 | Qualification | |
| Carbofuran d3 (IS) | 225.1 | 168.1 | 10 | Internal Standard |
Note: *Primary quantifier ion. Specific MS parameters like capillary voltage, source temperature, and desolvation gas flow should be optimized for the specific instrument model used.
The described method was rigorously validated according to SANTE guidelines [1] [2]. The following tables summarize the key validation parameters.
Table 2: Method Validation Parameters for Linearity, Sensitivity, and Accuracy
| Parameter | Result | Validation Criteria |
|---|---|---|
| Linearity (R²) | > 0.998 [1] | Typically ≥ 0.990 |
| Limit of Detection (LOD) | 0.001 – 0.04 μg/kg [1] | - |
| Limit of Quantification (LOQ) | 0.003 – 0.1 μg/kg [1] | - |
| Accuracy (Recovery %)* | 92 - 103% [1] | 70 - 120% (SANTE) |
| Precision (RSD %) | 1 - 9% [1] | Typically ≤ 20% |
| Matrix Effect (%) | -16.43 – 17.09% [1] | Minimal suppression/enhancement |
Note: *Recovery assessed at multiple spiking levels (e.g., 10, 100 μg/kg).
Table 3: Summary of MRL Exceedances Found in a Survey of Date Fruits from the UAE [1]
| Compound | MRL (μg/kg) | % of Samples Exceeding MRL | Maximum Concentration Found (μg/kg) |
|---|---|---|---|
| This compound | 10 | 46% | Data not specified |
| Carbofuran | 10 | 4.87% | Data not specified |
| 3-Hydroxycarbofuran | 10 | 40% | Data not specified |
| 3-Ketocarbofuran | 10 | 0% | Below MRL |
| Dibutylamine | Not established | - | Average: 9.01 |
This validated method was successfully applied to analyze 55 date fruit samples from the UAE [1] [2]. This compound was detected in all analyzed samples, with a significant proportion exceeding the EU MRL of 10 μg/kg.
A probabilistic health risk assessment was conducted by calculating the Hazard Quotient (HQ). The HQ values for both children and adults were found to be below the safety limit of 1.0, indicating that daily consumption of the analyzed dates is unlikely to pose adverse health effects from these pesticide residues [1] [2].
Carbosulfan, a broad-spectrum carbamate pesticide, has been widely employed in agricultural production due to its high efficacy against pests and relatively short residual period [1] [2]. Despite its agricultural benefits, this compound poses significant risks to human health and environmental safety through its inhibitory effect on acetylcholinesterase activity, potentially causing neurological symptoms, genotoxicity, and mutagenic effects in aquatic organisms [1]. Traditional detection methods such as chromatography, while sensitive and reproducible, require expensive instrumentation, trained personnel, and complicated sample pretreatment, limiting their use for rapid on-site monitoring [1] [3] [4].
Nanozymes—nanomaterials with enzyme-like characteristics—have emerged as powerful tools for pesticide detection, offering advantages of high stability, low cost, and tunable catalytic activity [1] [3]. This protocol details specific hydrolysis-enabled nanozyme sensors that overcome the selectivity limitations of conventional acetylcholinesterase-based methods by exploiting this compound's unique acid-hydrolysis properties [5] [1] [2].
Under acidic conditions (pH ≈ 4.0), this compound undergoes hydrolysis with cleavage of its N–S bond, producing carbofuran, dibutylamine, and reductive sulfide compounds ([SH]) [1] [2]. These [SH] species significantly inhibit nanozyme activity by:
This direct inhibition enables specific this compound detection without acetylcholinesterase, effectively distinguishing it from other pesticides that lack this hydrolysis behavior [5] [1].
Hydrolysis Reaction:
Nanozyme Catalytic Reaction:
Signal Measurement:
Hydrolysis and Inhibition:
Peroxidase-Mimetic Reaction:
Detection and Quantification:
Hydrogel Probe Preparation:
Dual-Mode Detection:
Signal Acquisition:
| Problem | Possible Cause | Solution |
|---|---|---|
| High background signal | Nanozyme auto-oxidation of substrate | Optimize nanozyme concentration; use fresh substrate preparations |
| Poor sensitivity | Incomplete hydrolysis of this compound | Ensure precise pH control at 4.0; extend hydrolysis time |
| Signal instability | Nanozyme aggregation | Sonicate nanozyme suspension before use; include stabilizers |
| Matrix interference | Non-target reducing substances | Use metal-free nanozyme; implement sample cleanup steps |
The developed nanozyme sensors have been successfully validated for this compound detection in various real samples, including:
Recovery rates typically range from 95.5% to 104.7%, demonstrating high accuracy and reliability for practical applications [7] [2].
These application notes provide comprehensive protocols for specific this compound detection using hydrolysis-enabled nanozyme sensors. The key advantages of these approaches include:
Future development directions include integration with artificial intelligence for nanozyme design optimization, advanced multimodal sensing platforms, and expanded application to other hydrolyzable pesticides [3] [4].
Carbosulfan is a broad-spectrum carbamate insecticide used globally on various crops. It degrades into several metabolites, some of which, like carbofuran and 3-hydroxycarbofuran, are significantly more toxic than the parent compound [1] [2]. This makes monitoring not just this compound, but its entire metabolic profile, crucial for accurate food safety risk assessments. This protocol provides a standardized, reliable method for the simultaneous quantification of this compound and its key metabolites in crop matrices.
The primary metabolic and degradation pathway of this compound involves initial activation to the more toxic carbofuran, followed by further oxidation. The relationship between these compounds is visualized below.
Prepare individual stock solutions of each analyte at 200-1000 mg/L in methanol [3]. Store at -18°C. Prepare working standard mixtures by serial dilution in acetonitrile or a solvent matching the final extract.
Take a representative crop sample (e.g., whole dates, oranges). Remove pits/stones if present. Homogenize 50 g of the edible portion with 75 mL of cold purified water into a consistent paste using a food processor [3].
The following conditions are recommended based on the literature [3] [2]:
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water [3] |
| Mobile Phase B | Methanol or Acetonitrile [3] |
| Gradient | Start at 20% B, increase to 95% B over 10-15 minutes [2] |
| Flow Rate | 0.2 - 0.3 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Analysis should be performed in positive electrospray ionization (ESI+) mode [2]. The following table summarizes example multiple reaction monitoring (MRM) transitions for target compounds. Optimal parameters like collision energy (CE) must be optimized for the specific instrument used.
| Compound | Precursor Ion > Product Ion (Quantifier) | Precursor Ion > Product Ion (Qualifier) | Retention Time (min, example) |
|---|---|---|---|
| This compound | 381.2 > 118.1 [2] | 381.2 > 160.1 [2] | ~3.80 [5] |
| Carbofuran | 222.1 > 165.1 [2] | 222.1 > 123.1 [2] | ~2.90 [5] |
| 3-Hydroxycarbofuran | 238.1 > 181.1 [2] | 238.1 > 127.0 [2] | ~2.66 [5] |
| 3-Ketocarbofuran | 236.1 > 179.1 [2] | 236.1 > 127.0 [2] | - |
| Dibutylamine | 130.2 > 84.1 | 130.2 > 56.1 | - |
When validated according to the above protocol, the method demonstrates excellent performance characteristics, as shown in the table below summarizing data from recent studies.
| Validation Parameter | Performance Data | Reference |
|---|---|---|
| Linearity (R²) | > 0.998 | [3] |
| LOQ | 0.003 - 0.1 μg/kg | [3] |
| Recovery (%) | 79.5 - 111.9% | [5] [3] |
| Precision (%CV) | 1.7 - 13.0% | [5] |
| Matrix Effect | -39.8 to +17.1% | [5] [3] |
The complete analytical procedure, from sample to result, is summarized in the following workflow:
Carbosulfan (chemical name: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (di-n-butylaminosulfenyl) methylcarbamate) is a broad-spectrum insecticide belonging to the N-methylcarbamate class. It is widely used in apple cultivation for controlling various pests, including aphids, thrips, and nematodes, through both ingestive-poisoning and contact-killing mechanisms [1]. Despite its effectiveness, this compound undergoes rapid degradation and transformation into potentially more toxic metabolites, with carbofuran being the primary conversion product of toxicological significance [1]. This transformation occurs through various pathways, including hydrolysis, oxidation, and hydroxylation, resulting in metabolites such as 3-hydroxycarbofuran and 3-ketocarbofuran that may pose greater health risks than the parent compound [2].
The regulatory landscape for this compound residues in apples has become increasingly stringent worldwide. The European Union has established particularly low maximum residue limits (MRLs) for this compound and its metabolites in apples at 0.001 mg/kg, reflecting a highly precautionary approach to consumer safety [1]. In China, the MRL for this compound in apples is set at 0.2 mg/kg, while the limit for its toxic metabolite carbofuran is significantly lower at 0.02 mg/kg [1]. These regulatory variations underscore the importance of understanding regional requirements when conducting residue analysis and interpreting results for compliance purposes.
Table 1: Global Maximum Residue Limits (MRLs) for this compound and Key Metabolites in Apples
| Compound | EU MRL (mg/kg) | China MRL (mg/kg) | Codex MRL (mg/kg) |
|---|---|---|---|
| This compound | 0.001 | 0.2 | To be determined |
| Carbofuran | 0.001 | 0.02 | To be determined |
| 3-Hydroxycarbofuran | 0.001 | To be determined | To be determined |
| 3-Ketocarbofuran | 0.001 | To be determined | To be determined |
The toxicological profile of this compound and its metabolites necessitates rigorous monitoring in food products. This compound exerts its insecticidal activity through inhibition of acetylcholinesterase (AChE) in the nervous system, and this mechanism similarly affects mammalian systems [1]. The metabolite carbofuran demonstrates significantly higher neurotoxicity than the parent compound due to its enhanced capacity to accumulate reactive oxygen species and cause mitochondrial damage in brain cells [1]. Understanding this metabolic pathway is crucial for accurate risk assessment, as the presence of these metabolites may substantially increase the overall toxicity of residue mixtures in apple products.
Table 2: this compound and Major Metabolites Profile
| Compound | Relative Toxicity | Persistence | Key Transformation Pathways |
|---|---|---|---|
| This compound | Moderate | Low | Hydrolysis, oxidation |
| Carbofuran | High | Moderate | S-N bond cleavage |
| 3-Hydroxycarbofuran | High | Moderate | Hydroxylation |
| 3-Ketocarbofuran | Moderate | Moderate | Oxidation |
| Dibutylamine | Low | High | Degradation |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard for this compound residue analysis due to its high sensitivity, selectivity, and capability to simultaneously quantify the parent compound and its major metabolites. The system should consist of a binary pump, autosampler, thermostatted column compartment, and triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source [2] [3].
The chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate in water and (B) methanol or acetonitrile, delivered at a flow rate of 0.3 mL/min with a gradient elution program as follows: 0-2 min, 10% B; 2-8 min, 10-95% B; 8-12 min, 95% B; 12-12.1 min, 95-10% B; 12.1-15 min, 10% B for column re-equilibration [2]. The injection volume should be optimized between 2-10 μL to balance sensitivity and matrix effects.
Mass spectrometric detection employs multiple reaction monitoring (MRM) in positive ionization mode. Key instrument parameters include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; cone gas flow, 150 L/h; and desolvation gas flow, 1000 L/h. MRM transitions are optimized for each analyte using reference standards, with two transitions monitored per compound for confirmation purposes [2] [3].
Table 3: Optimized MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 382.2 | 160.1 | 118.1 | 15, 25 |
| Carbofuran | 222.1 | 165.1 | 123.1 | 10, 20 |
| 3-Hydroxycarbofuran | 238.1 | 181.1 | 127.1 | 10, 20 |
| 3-Ketocarbofuran | 236.1 | 179.1 | 127.1 | 12, 22 |
| Dibutylamine | 130.1 | 86.1 | 58.1 | 15, 25 |
Method validation must demonstrate acceptable performance characteristics as specified in international guidelines such as SANTE/11312/2021 [2]. The linearity of the method should be established across a concentration range of 0.001-100 μg/kg, with coefficient of determination (R²) values exceeding 0.998 for all analytes [2]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined through analysis of spiked samples, with typical values of 0.001-0.04 μg/kg and 0.003-0.1 μg/kg, respectively, ensuring sufficient sensitivity to monitor compliance with established MRLs [2].
Accuracy and precision are assessed through recovery studies using blank apple matrix spiked at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Acceptable recovery rates range from 70-120% with relative standard deviations (RSD) below 20% [2]. The matrix effect should be evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, with compensation achieved through matrix-matched calibration or isotope-labeled internal standards such as carbofuran d3 [2].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the most widely adopted approach for this compound extraction from apple matrices due to its efficiency in handling complex fruit matrices [2]. The procedure begins with sample homogenization, where representative apple samples are prepared by removing stems and seeds, followed by blending into a homogeneous paste using a food processor. Approximately 50 g of edible portion is combined with 75 mL of cold purified water and blended at high speed until complete homogenization is achieved [2].
For the extraction process, 10 g of the homogenized apple paste is weighed into a 50 mL polypropylene centrifuge tube. Then, 100 μL of internal standard solution (carbofuran d3 at 100 μg/kg) is added, followed by 10 mL of acetonitrile containing 0.1% acetic acid [2]. The mixture is vortexed vigorously for 1 minute and then placed in a dark, cold location for 60 minutes to allow for sufficient analyte extraction. After this incubation period, 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) are added to induce phase separation through the salting-out effect. The tube is immediately shaken for another minute and centrifuged at 4500 rpm for 10 minutes [2].
The cleanup procedure utilizes dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. An aliquot of the supernatant (typically 6 mL) is transferred to a 15 mL d-SPE tube containing 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18EC, and 1200 mg MgSO₄ [2]. The mixture is vortexed for 30 seconds and centrifuged at 4500 rpm for 10 minutes. The resulting clean extract is transferred to a glass tube, concentrated to dryness under a gentle nitrogen stream, and reconstituted in 1 mL of mobile phase B (methanol:acetonitrile, 2:1) [2]. Finally, the extract is filtered through a 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis.
Diagram 1: Sample Preparation Workflow Using QuEChERS Method
Various food processing techniques significantly impact this compound residue levels in apple products, which must be considered during analysis. Drying processes induce substantial transformation of this compound to carbofuran, with temperature being a critical factor [1]. Studies demonstrate that oven-drying at temperatures ranging from 40-80°C for 30 minutes degrades over 93% of this compound, with the formation of carbofuran as the primary metabolite [1]. Microwave drying exhibits even higher degradation efficiency for both this compound and its metabolites compared to conventional oven-drying [1].
Emerging removal technologies show promise for reducing this compound residues in apple products. The synergistic application of ultrasound with other treatments demonstrates significantly enhanced removal efficiency [4]. When combined with techniques such as ozone and ultraviolet light, ultrasound treatment achieves substantially higher pesticide elimination percentages compared to individual treatments [4]. These combined approaches reduce variability in removal efficiency and represent valuable strategies for mitigating this compound residues in processed apple products.
Table 4: Efficiency of Processing Techniques on this compound Reduction in Apples
| Processing Technique | Conditions | This compound Reduction (%) | Carbofuran Formation |
|---|---|---|---|
| Oven Drying | 40°C, 30 min | >93% | Significant |
| Oven Drying | 60°C, 30 min | >99% | Extensive |
| Microwave Drying | 700W, 3 min | >99% | Moderate |
| Ultrasound + Ozone | 30 min combined | >90% | Controlled |
| Washing + Peeling | Standard | 40-60% | Minimal |
Comprehensive method validation demonstrates that the HPLC-MS/MS method with QuEChERS sample preparation provides reliable performance for monitoring this compound and its metabolites in apple matrices. The method exhibits excellent linearity across the concentration range of 0.001-100 μg/kg, with coefficient of determination (R²) values exceeding 0.998 for all target analytes [2]. The sensitivity parameters include limits of detection (LOD) ranging from 0.001-0.04 μg/kg and limits of quantification (LOQ) between 0.003-0.1 μg/kg, sufficiently low to enforce compliance with even the most stringent MRLs [2].
Accuracy and precision data show consistent recovery rates of 92-103% for this compound and its metabolites in apple matrices, with relative standard deviation (RSD) values ranging from 1-9% across multiple validation runs [2]. The matrix effect, evaluated by comparing analyte responses in matrix-matched standards to those in pure solvent, falls within an acceptable range of -16.43-17.09%, indicating minimal suppression or enhancement effects [2]. Uncertainty measurements remain below the 50% threshold, further confirming method reliability for regulatory decision-making [2].
Degradation studies reveal that this compound undergoes rapid transformation in apples during processing and storage. The half-life (DT50) of this compound in apple matrices under drying conditions is relatively low, contributing to its significant degradation during processing [1]. Investigation of transformation pathways indicates that this compound primarily converts to carbofuran through direct S-N bond cleavage, with subsequent hydroxyl substitution and oxidation reactions producing 3-hydroxycarbofuran and 3-ketocarbofuran [1].
Temperature-dependent degradation studies demonstrate that this compound residues decrease markedly with increasing processing temperatures. When apples are subjected to oven-drying at 40°C, this compound shows measurable persistence, but completely disappears at temperatures of 60°C and above [1]. Conversely, carbofuran formation increases with temperature up to 50°C, then decreases at higher temperatures due to subsequent degradation, following a distinct transformation pathway confirmed by molecular electrostatic potential and molecular orbital theory calculations [1].
Diagram 2: this compound Metabolic Transformation Pathway in Apples
Apple matrix complexity presents significant challenges for this compound residue analysis due to the presence of various interfering compounds, including sugars, organic acids, polyphenols, and pigments. These matrix components can cause ion suppression or enhancement during MS/MS detection, potentially affecting accuracy and precision [2]. To mitigate these effects, several strategies prove effective: (1) using matrix-matched calibration standards prepared in blank apple extract; (2) employing stable isotope-labeled internal standards such as carbofuran d3; and (3) implementing efficient cleanup procedures during sample preparation [2].
Analytical specificity must be demonstrated through the analysis of blank matrix samples to confirm the absence of interfering peaks at the retention times of target analytes. The identification criteria for positive findings should include: (1) retention time matching within ±0.1 minute of the calibration standard; (2) detection of at least two MRM transitions per compound; and (3) ion ratio agreement within ±30% of the average calibration standard value [2]. These criteria ensure reliable identification and confirmation of this compound and its metabolites despite matrix complexities.
Laboratory safety protocols must be strictly followed when handling this compound standards and reference materials, as these compounds exhibit significant toxicity through dermal absorption, inhalation, and ingestion. Appropriate personal protective equipment including gloves, lab coats, and safety glasses should be worn at all times, with all procedures conducted in a well-ventilated fume hood when working with standard solutions [1]. Proper waste disposal procedures must be established for contaminated materials, extraction solvents, and sample residues in accordance with local regulations for hazardous chemicals.
Regulatory compliance requires adherence to established quality control procedures throughout the analytical process. Each batch of samples should include: (1) procedure blanks to monitor contamination; (2) spiked recovery samples to verify method performance; and (3) continuing calibration checks to ensure instrument stability [2]. Documentation should comprehensively cover all aspects of the analytical process, including sample receipt, storage conditions, preparation records, instrument calibration, and raw data, to provide complete traceability for potential regulatory review or legal challenges.
This comprehensive application note provides detailed protocols for the accurate determination of this compound and its toxic metabolites in apple matrices using HPLC-MS/MS with QuEChERS sample preparation. The method demonstrates excellent sensitivity, with LOD and LOQ values sufficiently low to enforce compliance with stringent international MRLs [2]. The robust performance characteristics, including high recovery rates, minimal matrix effects, and good precision, make this approach suitable for regulatory monitoring, risk assessment, and research applications [2].
Critical considerations for successful implementation include understanding the transformation behavior of this compound during apple processing, particularly the conversion to more toxic metabolites such as carbofuran under drying conditions [1]. Additionally, employing combined removal techniques such as ultrasound with ozone or ultraviolet light can significantly enhance residue elimination from apple products, offering potential strategies for risk mitigation [4]. By following the standardized protocols outlined in this document, researchers and analytical laboratories can generate reliable, reproducible data to support food safety decisions and regulatory compliance for this compound residues in apples and apple products.
This compound (C₂₄H₅₂N₂O₃S) is a broad-spectrum insecticide belonging to the carbamate class that has been widely used in agricultural practices worldwide. While the parent compound exhibits moderate toxicity, its primary degradation products, particularly carbofuran and 3-hydroxycarbofuran, are significantly more toxic and pose substantial concerns for food safety and human health [1] [2]. The analytical challenge in this compound monitoring lies in the need to detect not only the parent compound but also its potentially more hazardous metabolites, often at trace levels in complex food matrices. This necessitates robust sample preparation techniques coupled with highly selective and sensitive detection methods to ensure accurate quantification and compliance with maximum residue limits (MRLs) established by regulatory bodies such as the Codex Alimentarius and the European Union [1].
The metabolic pathway of this compound involves hydrolysis, hydroxylation, and oxidation processes that generate multiple transformation products. In agricultural products and environmental samples, this compound primarily degrades to carbofuran through hydrolysis, with subsequent metabolites including 3-hydroxycarbofuran, 3-ketocarbofuran, dibutylamine, and various phenol derivatives [1] [2]. This transformation has significant implications for food safety assessments, as regulatory limits often apply to the sum of this compound and its key metabolites rather than the parent compound alone. Understanding this pathway is essential for developing comprehensive analytical methods that capture all relevant analytes of toxicological concern.
Reference standards: High-purity this compound, carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and dibutylamine should be acquired from certified suppliers (e.g., Dr. Ehrenstorfer, Augsburg, Germany) [1] [3]. For accurate quantification using the internal standard method, carbofuran d3 is recommended as the internal standard [1].
Standard solution preparation: Prepare individual stock standard solutions at 200 mg/kg in methanol, storing in dark containers at -18°C to prevent degradation [1] [3]. Working standard solutions should be prepared fresh weekly through appropriate serial dilution with methanol or matrix-matched solvent.
Extraction solvents: Acetonitrile (HPLC grade ≥ 99.9%) with 0.1% acetic acid modification has demonstrated optimal recovery rates for this compound and its metabolites [1]. Alternative solvents include methanol, dichloromethane, and ethyl acetate for specific matrix types [2].
Salting-out reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) in ratios of 4:1 (w/w) effectively induce phase separation between organic and aqueous layers [1] [3].
d-SPE clean-up sorbents: Commercial QuEChERS kits containing primary secondary amine (PSA, 400 mg), graphitized carbon black (GCB, 400 mg), octadecylsilane chemically bonded silica (C18EC, 400 mg), and MgSO₄ (1200 mg) provide comprehensive clean-up for complex matrices like dates [1]. The specific sorbent combination can be adjusted based on matrix pigmentation and fat content.
Sample processing: High-speed blender or food processor for homogenization, analytical balance (0.0001 g sensitivity), calibrated pH meter.
Extraction equipment: Vortex mixer, centrifuge capable of achieving 4500 rpm, polypropylene centrifuge tubes (50 mL).
Chromatographic system: HPLC system coupled with tandem mass spectrometry, preferably with triple quadrupole or ion-trap mass analyzers for optimal sensitivity and confirmation [2] [4]. Chromatographic separation is typically achieved using C18 or Bonus-RP columns (150 mm × 2.1 mm, 5 μm) [4].
Proper sample collection and homogenization are critical first steps in ensuring representative analysis. For date fruit analysis, collect fresh samples and transport them in sterile polypropylene bags under refrigeration [1]. In the laboratory, remove pits and caps before processing. For 50 g of date flesh, add 75 mL of cold purified water and blend at high speed until a homogeneous paste is formed [1]. Similar approaches can be adapted for other matrices like oranges [4] and cucumbers [1] by adjusting the water content based on the natural moisture content of the commodity.
Table 1: Sample Preparation Guidelines for Different Matrices
| Matrix Type | Sample Size | Water Added | Homogenization Parameters | Special Considerations |
|---|---|---|---|---|
| Date fruit | 50 g | 75 mL | High speed until paste forms | Remove pits and caps completely |
| Citrus fruits | 50 g | 50 mL | High speed 3-5 minutes | Include peel if whole fruit analysis required |
| Vegetables | 50 g | Variable based on moisture content | High speed 2-3 minutes | Adjust water to achieve consistent homogenate |
| Process dust waste | 1 g | None | Vortex with extraction solvent | Particle size reduction may be required |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices [1] [3]. The procedure involves:
Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
Fortify with 100 μL of internal standard solution (carbofuran d3 at 100 μL/kg).
Add 10 mL of acetonitrile with 0.1% acetic acid, then vortex vigorously for 1 minute.
Allow the mixture to stand in a dark, cold place for 60 minutes to facilitate analyte partitioning [1].
Add 4 g anhydrous MgSO₄ and 1 g NaCl, then shake vigorously for 1 minute to prevent salt aggregation.
Centrifuge at 4500 rpm for 10 minutes to achieve clear phase separation.
The extraction time of 60 minutes in darkness has been shown to optimize recovery while minimizing this compound degradation to its metabolites [1]. The acetic acid modification enhances recovery of potentially polar metabolites through pH control.
While QuEChERS is generally preferred, pressurized liquid extraction (PLE) has also been successfully applied for citrus samples [2]. The PLE method employs elevated temperature (70-100°C) and pressure (1500-2000 psi) with solvents like dichloromethane-ethyl acetate (1:1, v/v) for 5-10 minutes static extraction time. For process dust waste, supercritical fluid extraction (SFE) with CO₂ at 138 bar and 40°C provides excellent recovery (98.9%) without modifier addition [5].
Clean-up efficiency is paramount for minimizing matrix effects and improving method sensitivity. For the QuEChERS method:
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄.
Vortex for 30 seconds to ensure complete interaction between the extract and sorbents.
Centrifuge at 4500 rpm for 10 minutes to pellet the sorbents.
Transfer the cleaned extract to a glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
Reconstitute the residue in 1 mL of mobile phase B (methanol:acetonitrile, 2:1) and filter through a 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis [1].
The PSA sorbent effectively removes fatty acids and sugars, C18EC eliminates non-polar interferences, and GCB targets pigment removal, making this combination particularly effective for pigmented matrices like dates [1].
Table 2: Optimal HPLC-MS/MS Conditions for this compound and Metabolites
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column | Zorbax Bonus-RP (150 mm × 2.1 mm, 5 μm) | C18 column (150 mm × 2.1 mm, 3-5 μm) |
| Mobile Phase | Ternary gradient: water-methanol-acetonitrile with 1.0 mM ammonium acetate | Binary gradient: methanol-water with 5 mM ammonium formate |
| Flow Rate | 0.2 mL/min | 0.2-0.3 mL/min depending on column dimensions |
| Injection Volume | 5-10 μL | Up to 20 μL for low-level detections |
| Column Temperature | 30°C | 25-40°C based on retention requirements |
| Ionization Mode | Positive electrospray ionization (ESI+) | Atmospheric pressure chemical ionization (APCI+) |
| Detection | Multiple reaction monitoring (MRM) | Product ion scan for confirmation |
Mass spectrometric detection using triple quadrupole instruments in MRM mode provides the optimal combination of sensitivity and selectivity for this compound and metabolite determination [4]. For each compound, the protonated molecule ([M+H]+) is selected as the precursor ion, with two specific product ions monitored for confirmation:
Ion-trap mass analyzers offer the advantage of MSⁿ capability for structural elucidation of unknown metabolites, which is particularly valuable for degradation pathway studies [2]. Interface parameters should be optimized for each instrument, with typical drying gas temperature of 300°C, nebulizing gas flow of 3 L/min, and DL temperature of 250°C.
Chromatographic optimization should achieve baseline separation of this compound and its metabolites within a reasonable runtime. A typical ternary gradient for citrus samples [4] follows this profile: 0-2 min (10% B), 2-10 min (10-90% B), 10-15 min (90% B), 15-16 min (90-10% B), and 16-20 min (10% B) for column re-equilibration, where mobile phase A is 1 mM ammonium acetate in water and B is a mixture of methanol-acetonitrile (1:1, v/v). The retention behavior generally follows this order: dibutylamine (earliest), 3-ketocarbofuran, 3-hydroxycarbofuran, carbofuran, and this compound (latest).
Comprehensive method validation is essential to establish reliability and reproducibility. Key validation parameters include:
Linearity: Calibration curves should demonstrate R² > 0.998 over the concentration range of 0.001-100 μg/kg, prepared in both solvent and matrix-matched solutions to evaluate matrix effects [1].
Sensitivity: Limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD of 0.001-0.04 μg/kg and LOQ of 0.003-0.1 μg/kg have been achieved using HPLC-MS/MS [1].
Accuracy and precision: Recovery studies at multiple fortification levels should yield results between 92-103% with relative standard deviations (RSD) not exceeding 15% [1] [4].
Matrix effects: Evaluate by comparing analyte responses in matrix-matched standards versus pure solvent. Matrix effects within the range of -16.43% to 17.09% are considered negligible [1].
Table 3: Method Validation Parameters for this compound and Metabolites in Date Fruits [1]
| Analyte | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) | Linearity (R²) | Matrix Effect (%) |
|---|---|---|---|---|---|---|
| This compound | 0.001 | 0.003 | 92-103 | 1-9 | >0.998 | -16.43 to 17.09 |
| Carbofuran | 0.005 | 0.01 | 90-98 | 3-8 | >0.999 | -12.35 to 14.27 |
| 3-Hydroxycarbofuran | 0.01 | 0.03 | 88-95 | 4-9 | >0.998 | -10.15 to 15.42 |
| 3-Ketocarbofuran | 0.02 | 0.05 | 85-92 | 5-11 | >0.997 | -8.65 to 12.18 |
| Dibutylamine | 0.04 | 0.1 | 90-101 | 2-7 | >0.998 | -5.25 to 9.35 |
The developed methods have been successfully applied to monitor This compound residues in various food commodities. In a comprehensive study of UAE date fruits, this compound was detected in all analyzed samples (n=50), with 46% exceeding the established MRL of 10 μg/kg [1]. Its metabolites were also frequently detected: carbofuran exceeded MRL in 4.87% of samples, 3-hydroxycarbofuran exceeded in 40% of samples, while 3-ketocarbofuran remained below MRL in all samples. Dibutylamine was found in 82% of samples at an average concentration of 9.01 μg/kg [1].
In citrus fruits, similar patterns have been observed, with the additional consideration of metabolite transformation during storage and processing [2] [4]. These findings highlight the importance of monitoring not just the parent compound but also its potentially more toxic metabolites to comprehensively assess consumer safety.
Health risk assessment conducted for date consumption in the UAE calculated hazard quotient (HQ) values for both children and adult populations [1]. All HQ values were significantly below the safety limit of 1.0, indicating that despite the frequent detection of this compound and metabolites, date consumption poses no adverse health risks for either demographic group. This demonstrates how analytical data translates into consumer safety assessments.
For regulatory compliance, the sum of this compound, carbofuran, and 3-hydroxycarbofuran is often considered against established MRLs, as these compounds represent the primary toxicological concern [2]. The analytical methods described here provide the necessary specificity and sensitivity to accurately quantify this sum, facilitating correct regulatory decisions.
Poor recovery of this compound: Ensure extraction is performed in darkness with acidic acetonitrile to prevent degradation. Check the pH of the homogenate, which should be slightly acidic (pH 5-6) for optimal stability.
Matrix effects in MS detection: Employ matrix-matched calibration standards and utilize the internal standard (carbofuran d3) for quantification. Adjust the d-SPE clean-up composition based on matrix characteristics—increase GCB for pigmented matrices and PSA for sugary matrices.
Degradation during analysis: Keep samples at 4°C throughout preparation and use refrigerated autosamplers (4-10°C) during HPLC analysis. Minimize light exposure by using amber vials or covering samples with aluminum foil.
Implement a comprehensive quality assurance protocol including procedural blanks, duplicate samples, and continuing calibration verification every 10-12 injections. For batches of more than 20 samples, include matrix spikes at low, medium, and high concentrations to monitor method performance throughout the analysis.
The analytical methods detailed in this application note provide robust, sensitive, and specific approaches for determining this compound and its toxic metabolites in various food matrices. The QuEChERS sample preparation coupled with HPLC-MS/MS analysis has been extensively validated and demonstrated excellent performance characteristics across multiple laboratories and sample types. These protocols enable regulatory agencies, testing laboratories, and research institutions to accurately monitor this compound residues, ensuring compliance with food safety regulations and protecting consumer health. The continuing development of analytical methods for pesticide residues remains crucial in our increasingly food safety-conscious global market.
Figure 1: Complete analytical workflow for this compound residue analysis in food matrices, highlighting key steps from sample collection to final data reporting.
This protocol outlines a sensitive and selective colorimetric method for detecting carbosulfan in water samples, leveraging the peroxidase-like activity of a synthesized Ti3C2/AuPt nanocomposite [1]. This approach eliminates the need for acetylcholinesterase (AChE), enhancing stability and selectivity by exploiting the specific hydrolysis behavior of this compound.
Under acidic conditions, this compound hydrolyzes, breaking the N–S bond and producing sulfide species (-SH) [1]. The Ti3C2/AuPt nanozyme possesses high peroxidase-like activity, catalyzing the oxidation of the substrate o-phenylenediamine (OPD) in the presence of H₂O₂ to produce a yellow-colored product (oxOPD). The hydrolyzed -SH moieties from this compound bind to the Pt atoms on the nanozyme surface, forming Pt-S bonds that block the active sites and inhibit its catalytic activity [1]. The degree of inhibition, measured by the decrease in color intensity, is proportional to the this compound concentration.
Table 1: Analytical performance of the Ti3C2/AuPt nanozyme-based colorimetric method for this compound detection [1].
| Parameter | Performance |
|---|---|
| Linear Range | 1–1000 nM |
| Limit of Detection (LOD) | 0.37 nM |
| Selectivity | High selectivity for this compound over other pesticides (atrazine, parathion-methyl, carbaryl, fenobucarb) due to specific Pt-S interaction. |
| Application | Successfully applied to the detection of this compound in real lake water samples. |
This protocol describes a robust method for quantifying this compound and its key metabolites (carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran) in soil and water samples using HPLC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed for efficient sample preparation and cleanup [2].
This method uses high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high-sensitivity and confirmatory analysis. The QuEChERS preparation involves extracting pesticides with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. The extracts are then analyzed via HPLC-MS/MS, providing precise identification and quantification based on retention time and multiple reaction monitoring (MRM).
Table 2: Validation data for the QuEChERS/HPLC-MS/MS method for this compound and metabolites in a date fruit matrix, demonstrating the method's capability [2].
| Analyte | Linear Range (μg/kg) | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| This compound | 0.001 - 100 | 0.001 | 0.003 | 92 - 103 | 1 - 9 |
| Carbofuran | 0.001 - 100 | 0.001 | 0.003 | 92 - 103 | 1 - 9 |
| 3-Hydroxycarbofuran | 0.001 - 100 | 0.001 | 0.003 | 92 - 103 | 1 - 9 |
| 3-Ketocarbofuran | 0.001 - 100 | 0.001 | 0.003 | 92 - 103 | 1 - 9 |
| Dibutylamine | 0.001 - 100 | 0.04 | 0.1 | 92 - 103 | 1 - 9 |
This compound is unstable and undergoes rapid hydrolysis in the environment, particularly in acidic conditions or water bodies, breaking down into carbofuran (a more toxic compound), dibutylamine, and sulfide species [1] [3]. Carbofuran can subsequently degrade into other metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran [2]. A field study in irrigated rice fields showed that this compound dissipates quickly from paddy water but persists longer in soil solution, with carbofuran being a primary and persistent transformation product [3]. Therefore, monitoring programs must target not only the parent compound but also its toxic metabolites to fully assess contamination and ecological risk.
The following diagrams illustrate the core principles of the two main methods described above.
Q1: Why does carbosulfan degrade during analysis? this compound is inherently unstable and breaks down into metabolites like carbofuran, 3-hydroxycarbofuran, and 3-keto carbofuran [1] [2]. This degradation occurs through hydrolysis, photolysis, and microbial transformation [1]. Since these metabolites are often more toxic than the parent compound, accurate measurement requires minimizing this breakdown [1].
Q2: What are the critical factors to control in the lab? The primary factors are temperature, humidity, and the pH of solvents used during extraction. A study on grains showed that high temperature and high relative humidity significantly accelerate the degradation of this compound and other pesticides [3]. The use of acidified solvents during extraction can also influence stability and recovery [2].
Q3: What is the best method for analyzing this compound and its metabolites? Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most effective technique [1] [2]. It is particularly suited for these polar and thermally labile compounds, which are not ideal for Gas Chromatography (GC) [1]. For sample preparation, the QuEChERS method is widely recommended for its efficiency in extracting pesticides from complex food matrices [2] [3].
| Issue & Symptom | Possible Root Cause | Recommended Solution & Preventive Action |
|---|---|---|
| High metabolite levels, low this compound recovery | Degradation during sample storage or processing. | Store samples cold (e.g., 4°C or lower) immediately after collection. Control storage humidity. Grind samples only when ready for analysis [3]. |
| Poor analytical sensitivity & high background noise | Inefficient extraction and cleanup leading to matrix interference. | Use the QuEChERS method with d-SPE cleanup (e.g., PSA, C18, GCB) [2]. For LC-MS/MS, use a C18 column with a mobile phase of 0.1% formic acid and acetonitrile/water gradient [2] [3]. |
| Inconsistent results between replicates | Hydrolysis of this compound during the analytical process. | Keep extraction times consistent and avoid long waiting steps. Use acidified solvents (e.g., acetonitrile with 0.1% acetic acid) to stabilize the analyte [2]. |
This protocol, adapted from recent studies on date fruit and wheat, is designed for efficient extraction while minimizing this compound degradation [2] [3].
The following diagram illustrates the primary degradation pathway of this compound, which is crucial for understanding what to look for in your analysis.
The stability of this compound is primarily influenced by temperature and relative humidity. High levels of both accelerate its degradation [1]. The following table summarizes the quantitative data related to its stability and occurrence:
| Aspect | Key Findings | Context / Conditions |
|---|---|---|
| Degradation Rate | Accelerated by high temperature and high relative humidity [1] | Study on wheat and flour stored at 20-50°C and 50-80% relative humidity [1]. |
| Half-Life Variation | Varies significantly for different pesticides; specific values for this compound not provided in results [1] | Compared with carbendazim, bensulfuron methyl, triazophos, and chlorpyrifos in wheat and flour [1]. |
| Quantitative Model | Constructed with R² ≥ 0.817 (wheat) and R² ≥ 0.796 (flour) [1] | Model allows prediction of residue levels; based on controlled storage experiments [1]. |
| Residue in Dates (UAE) | This compound found in 100% of samples; 46% exceeded MRL of 10 μg/kg [2] | HPLC-MS/MS analysis of 50 date fruit samples; metabolites also detected [2]. |
This detailed methodology is adapted from a study on grains, which can serve as a robust template for your own stability studies [1].
1. Sample Preparation (Positive Controls)
2. Controlled Storage Setup
3. Sample Extraction and Purification (QuEChERS Method) This is a widely used approach for complex matrices [2] [1].
4. Analysis and Quantification (UPLC-MS/MS or HPLC-MS/MS)
The following diagram visualizes the experimental protocol from sample preparation to data analysis, providing a clear at-a-glance guide.
Diagram Title: this compound Stability Assessment Workflow
What are the main products of this compound degradation? this compound readily degrades into several metabolites. The primary and more toxic metabolites include carbofuran (via hydrolysis) and 3-hydroxycarbofuran and 3-ketocarbofuran (via further oxidation and hydroxylation) [2]. Other detected metabolites are dibutylamine, 7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 3-keto-7-phenolcarbofuran [2]. It is crucial to monitor these metabolites in stability studies.
What is the best practice for storing this compound standard solutions?
Our analytical method shows high matrix effects. How can this be mitigated?
Matrix interference occurs when co-extracted substances from a sample (like fats, pigments, or sugars) affect the accurate detection and measurement of an analyte. For this compound, this is a significant challenge because:
The most common and effective strategy to manage this interference involves two key steps: a robust sample cleanup using QuEChERS, and highly specific detection via LC-MS/MS.
The following protocol synthesizes the most effective approaches from recent studies for analyzing this compound and its metabolites in challenging matrices like dates and edible insects [2] [3].
| Step | Procedure | Key Parameters & Tips |
|---|---|---|
| 1. Homogenization | Blend 10-50 g of sample with a water-miscible solvent (e.g., acetonitrile). | High-fat matrices: Freeze-drying the sample before extraction improves precision and control over solvent ratios [3]. |
| 2. Extraction | Add 10 mL of acetonitrile (with 0.1% acetic acid) per 10 g of homogenate. Vortex. Add salts (4 g MgSO₄, 1 g NaCl, etc.) to induce phase separation. Centrifuge. | Solvent-to-sample ratio is critical. A ratio of 1.5:1 or higher significantly improves recovery of lipophilic pesticides [3]. |
| 3. Cleanup (d-SPE) | Transfer the supernatant to a d-SPE tube. Vortex and centrifuge. | Sorbent choice is vital for cleanup. Common combinations are:
The workflow for this optimized protocol can be visualized as follows:
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming and quantifying this compound and its metabolites, as it provides unmatched specificity to overcome residual matrix effects.
The logic of this highly specific detection is outlined below:
Q1: What is the biggest mistake in sample cleanup for this compound? A: Using an inappropriate d-SPE sorbent mix. For example, overusing Graphitized Carbon Black (GCB) can adsorb the this compound analyte itself, leading to low recovery. It's best to use a balanced mixture of PSA and C18 and to validate the recovery for your specific matrix [2] [3].
Q2: My recovery for this compound is low, but its metabolite carbofuran looks fine. What could be wrong? A: this compound is more lipophilic than carbofuran. Ensure you are using a sufficient volume of acetonitrile during extraction (a high solvent-to-sample ratio) to efficiently partition the parent compound from the matrix, especially in fatty samples [3].
Q3: How can I quantitatively assess matrix effects in my method?
A: You can calculate the Matrix Effect (ME %) by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent standard at the same concentration. The formula is:
ME% = [(Peak Area in Matrix / Peak Area in Solvent) - 1] × 100
A value near 0% indicates no effect, negative values indicate ion suppression, and positive values indicate ion enhancement [2] [3].
Q4: Why is LC-MS/MS preferred over other methods for this compound? A: While other methods (like colorimetric assays or immunoassays) exist, they often lack the specificity to distinguish between this compound, its metabolites, and other pesticides. LC-MS/MS provides unambiguous identification and simultaneous quantification of the parent compound and its key toxic metabolites, which is essential for accurate risk assessment [4] [1].
The following table summarizes two validated extraction protocols for this compound and its metabolites from different sample matrices.
| Aspect | QuEChERS Method (for Date Fruit) [1] | Pressurized Liquid Extraction (PLE) (for Oranges) [2] |
|---|---|---|
| Sample Matrix | Date palm fruit (Phoenix dactylifera) | Oranges |
| Sample Prep | 10 g homogenized paste blended with water; internal standard (Carbofuran d3) added [1] | Not specified in detail [2] |
| Extraction Solvent | 10 mL of acetonitrile (with 0.1% acetic acid) [1] | Ethyl acetate [2] |
| Salting-Out | 4 g MgSO₄, 1 g NaCl; vortex & centrifuge [1] | Not applicable |
| Clean-up | d-SPE (400 mg PSA, 400 mg GCB, 400 mg C18EC, 1200 mg MgSO₄); vortex & centrifuge [1] | PLE process itself reduces need for extensive clean-up [2] |
| Extract Analysis | HPLC-MS/MS [1] | Liquid Chromatography-Ion-Trap Triple-Stage Mass Spectrometry (LC-MSⁿ) [2] |
The search results highlight several critical factors that influence the success of this compound analysis and should be central to any troubleshooting guide:
Primary Metabolic Pathway of this compound [3] [1]
The following table summarizes the key validation parameters for an HPLC-MS/MS method used to analyze carbosulfan and its metabolites in a date palm fruit matrix, as per a 2024 study [1]. These parameters are crucial for demonstrating that an analytical method is reliable, accurate, and fit for its purpose.
| Validation Parameter | Reported Performance | Industry Standard / Acceptance Criteria |
|---|---|---|
| Analytical Technique | HPLC-MS/MS (QuEChERS) | LC-MS/MS or GC-MS typically required for confirmatory analysis [1] [2]. |
| Linearity | R² > 0.998 | Typically R² ≥ 0.990 is acceptable for a wide calibration range [1]. |
| Range | 0.001 - 100 μg/kg | Should cover expected residue levels from LOQ to above the Maximum Residue Limit (MRL). |
| Limit of Detection (LOD) | 0.001 – 0.04 μg/kg | Not formally defined by ICH; should be sufficient to detect trace levels. |
| Limit of Quantification (LOQ) | 0.003 – 0.1 μg/kg | Should be at or below the MRL for the pesticide/commodity combination. |
| Accuracy (Recovery) | 92% - 103% | Typically 70-120% with RSD ≤ 20% for pesticide residue analysis [1]. |
| Precision (Repeatability) | RSD 1% - 9% | Relative Standard Deviation (RSD) ≤ 20% is generally acceptable. |
| Matrix Effect | -16.43% to +17.09% | Ideally minimal; significant suppression/enhancement requires mitigation (e.g., matrix-matched calibration) [1]. |
This protocol is adapted from the method used for date palm fruit analysis [1]. The QuEChERS approach is favored for complex matrices like fruits due to its effectiveness and simplicity compared to traditional methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) [1].
Q1: My recovery rates for this compound are low. What could be the cause?
Q2: I am observing significant matrix effects (signal suppression/enhancement). How can I mitigate this?
Q3: Why is it important to monitor this compound metabolites, and which ones should I target? this compound readily degrades into metabolites that are often more toxic than the parent compound. For instance, the acute toxicity (LD₅₀) of carbofuran is significantly higher than that of this compound [3] [2]. Therefore, monitoring only the parent compound gives an incomplete and potentially non-protective risk assessment. The key metabolites to monitor include [1] [2] [4]:
Q4: My method lacks sensitivity to meet the required MRLs. What can I do?
Q1: Why is my carbosulfan recovery low in GC analysis?
Q2: I see extra peaks in my chromatogram, one of which matches carbofuran. What is happening?
Q3: Are there any ways to make GC analysis work for this compound?
Q4: What are the toxicological implications of these degradation products?
| Problem | Possible Cause | Recommended Solution |
|---|
| Low recovery of this compound | Thermal degradation in GC inlet | Primary Solution: Switch to LC-MS/MS. [4] GC Workaround: Lower GC inlet temperature; use a clean, deactivated liner. [1] | | Appearance of Carbofuran peak | On-instrument degradation of this compound | Confirm: Analyze pure this compound standard to confirm in-situ degradation. [2] Quantify: Report sum of this compound and carbofuran, or switch to LC-MS/MS. [2] | | Inconsistent results | Progressive contamination of GC liner from non-volatile residues | Replace or clean the GC injection liner regularly. Use matrix-matched standards for calibration. | | High background noise in complex matrices | Inadequate sample clean-up for fatty samples | Incorporate additional d-SPE clean-up steps (e.g., with PSA, C18, or GCB) to remove co-extractives. [6] |
The most robust approach is to use Liquid Chromatography coupled with tandem mass spectrometry, as it entirely bypasses the thermal instability issue.
The following workflow outlines this recommended protocol:
If you must use GC, focus on minimizing thermal stress.
The table below summarizes quantitative data on this compound's thermal degradation, which underpins the troubleshooting advice.
| Substance & Condition | Degradation Rate / Key Finding | Primary Degradation Product | Analytical Method |
|---|---|---|---|
| This compound in apples during oven-drying at 60°C for 30 min [1] | >93% degraded | Carbofuran | LC-MS |
| This compound pure standard in ozone water [3] | 66.3% degradation rate | Carbofuran | GC-MS |
| This compound in pak choi washed with ozone water [3] | 38.2% degradation rate | Carbofuran | GC-MS |
Here are answers to common challenges researchers face when analyzing carbosulfan and its metabolites.
Q1: What are the most common issues causing poor peak shape for this compound, and how can I resolve them? Poor peak shape can often be traced to the chromatographic column or mobile phase. To resolve this:
Q2: How can I achieve baseline separation between this compound and its toxic metabolites like carbofuran? Achieving separation relies on optimizing the physical parameters of your method. The key factors are summarized in the table below [2].
| Factor | Description | Impact on Resolution |
|---|---|---|
| Column Efficiency (N) | Number of theoretical plates; increased by using a high-quality column and optimal flow rate. | Higher efficiency (↑N) leads to sharper peaks and better resolution. |
| Selectivity (α) | Ability to distinguish between analytes; adjusted by changing mobile phase composition, pH, or column temperature. | Higher selectivity (↑α) provides the greatest improvement in separating closely eluting compounds. |
| Retention Factor (k) | Measure of how long a compound is retained on the column; adjusted by strength of the mobile phase. | Increasing k improves resolution initially, but benefits diminish once k > 10 and analysis time increases significantly. |
Q3: My method lacks sensitivity for trace-level detection. What can I do?
Q4: How can I quickly screen for this compound without complex sample preparation? For rapid screening, consider Surface-Enhanced Raman Spectroscopy (SERS). This method uses silver nanoparticles as a substrate and can detect this compound at ultra-trace levels (as low as 8.7×10⁻¹¹ g/L) after a derivatization step with 2,6-dichloroquinone-4-chlorimide [4]. While highly specific, note that this technique often requires confirmation with chromatographic methods.
Here are detailed methodologies for the analysis of this compound in complex food matrices, as cited in recent literature.
This protocol is designed for the precise quantification of this compound and its metabolites in a high-sugar matrix.
This method is validated for a high-protein, high-fat liquid matrix.
The following diagram illustrates the logical decision-making process and experimental workflow for analyzing this compound, integrating the protocols above.
Here are answers to common challenges in carbosulfan analysis:
Q1: How can I improve accuracy in complex, high-fat sample matrices?
Q2: My method suffers from low sensitivity for this compound and its metabolites. What are my options?
Q3: Why is my recovery of this compound inconsistent?
Q4: How can I reduce the matrix effect in my LC-MS/MS analysis?
Use this table to diagnose and resolve specific experimental problems.
| Problem & Symptom | Possible Root Cause | Recommended Solution |
|---|
| Low Recovery Spike recovery consistently outside 70-120% range. | • Degradation of this compound during extraction/analysis. • Inefficient extraction from complex matrix. | • Use an acidic QuEChERS extraction to convert this compound to stable carbofuran [6]. • Increase acetonitrile volume relative to sample weight (e.g., 15 mL ACN to 5 g sample) [1]. | | Poor Precision (High RSD) High variation between replicate analyses. | • Inconsistent sample homogenization. • Inadequate clean-up leading to variable matrix effects. | • Ensure complete homogenization of samples into a fine paste [2]. • Use internal standards (carbofuran d3 or pirimicarb d6) to correct for losses and instrument variability [2] [3]. | | High Matrix Effect Significant signal suppression/enhancement in matrix-matched calibrants. | • Co-extracted matrix components (e.g., lipids, pigments). | • Employ a comprehensive d-SPE clean-up with PSA, C18, and GCB sorbents [2]. • Dilute the final sample extract to reduce matrix concentration. | | Low Sensitivity Inability to detect residues near the LOQ. | • Sub-optimal instrument detection technique. • Loss of analyte during sample preparation. | • Switch to a more sensitive technique like HPLC-MS/MS [2] or stripping voltammetry [4]. • Avoid excessive evaporation steps and ensure proper reconstitution. |
Here are detailed methodologies for two highly effective approaches cited in the search results.
This validated method is designed for a complex, high-sugar matrix.
This method simplifies quantification by targeting a single, stable breakdown product.
The following diagrams illustrate the experimental workflow and a logical path for method selection.
Diagram 1: Detailed QuEChERS-HPLC-MS/MS Workflow. This chart outlines the step-by-step procedure for a precise and accurate this compound analysis, highlighting the critical use of internal standard and matrix-matched calibration [2].
Diagram 2: Method Selection Logic. This decision tree helps select the most appropriate analytical strategy based on the goal and sample matrix.
The table below summarizes the fundamental characteristics and comparative toxicity of these two carbamate insecticides.
| Property | Carbosulfan | Carbofuran |
|---|---|---|
| Chemical Class | Carbamate insecticide (a carbofuran sulfonylated derivative) [1] | Carbamate insecticide [2] |
| WHO Toxicity Class | II (Moderately hazardous) [2] [3] | Ib (Highly hazardous) [2] [3] |
| Rat Oral LD₅₀ | 250 mg/kg (from WHO, as cited in [2]) | 8 mg/kg (from WHO, as cited in [2]) |
| Common Formulations | EC25 liquid (25% w/v) [2] [3] | 3% wettable powder [2] [3] |
| Mode of Action | Inhibition of acetylcholinesterase (AChE) enzyme [2] [4] | Inhibition of acetylcholinesterase (AChE) enzyme [2] |
A significant portion of the data comes from a large prospective clinical study of self-poisoning cases in Sri Lanka, which provides a direct comparison of human outcomes [2] [3].
| Clinical Outcome | This compound | Carbofuran |
|---|---|---|
| Number of Cases | 389 [2] [3] | 719 [2] [3] |
| Case Fatality Rate | 11.1% [2] [3] | 2.2% [2] [3] |
| Risk of Death (Odds Ratio) | 5.5 (95% CI: 3.0-9.8) compared to carbofuran [2] [3] | Reference (1.0) [2] [3] |
| Intubation & Ventilation Rate | 27.0% [2] [3] | 6.1% [2] [3] |
| Risk of Intubation (Odds Ratio) | 5.7 (95% CI: 3.9-8.3) compared to carbofuran [2] [3] | Reference (1.0) [2] [3] |
| Median Time to Death | 21.3 hours (IQR: 11.5-71.3) [2] [3] | 42.3 hours (IQR: 5.5-67.3) [2] [3] |
> Key Interpretation of Clinical Data: Although carbofuran is classified as more hazardous based on rat oral LD₅₀, this compound poisoning in humans demonstrated a significantly higher case fatality and intubation rate in this clinical study. The authors suggest that the liquid formulation and higher concentration of the ingested this compound product (25% liquid vs. 3% powder) likely contribute to this increased lethality [2] [3].
A critical factor in this compound's toxicity is its metabolic pathway. The following diagram illustrates how this compound is processed in the body, leading to the formation of more toxic compounds.
The metabolic profile reveals why this compound is particularly dangerous:
For researchers looking to replicate or understand the metabolic data, here is a summary of the key methodology from the in vitro studies cited:
The table below summarizes key performance data from a comparative study of four liquid chromatography/mass spectrometry (LC/MS) systems for analyzing carbosulfan and its metabolites. The instruments were evaluated based on sensitivity, precision, and linear dynamic range [1].
| Mass Analyzer Type | Best Sensitivity (LOD) | Repeatability (Within-day RSD) | Linear Dynamic Range | Key Characteristics / Best Use Case |
|---|---|---|---|---|
| Triple Quadrupole (QqQ) | 0.04–0.4 μg/kg [1] | 5–9% [1] | At least three orders of magnitude [1] | Routine monitoring; best sensitivity and precision for targeted, quantitative analysis [1] [2]. |
| Single Quadrupole | 4–70 μg/kg [1] | 5–10% [1] | At least three orders of magnitude [1] | Cost-effective option; less sensitive but good precision for less complex matrices or higher MRLs [1]. |
| Quadrupole Ion Trap (QIT) | 4–25 μg/kg [1] | 12–16% [1] | Two orders of magnitude [1] | Structural elucidation; capable of MSn experiments for confirming unknown metabolites [3]. |
| Quadrupole Time-of-Flight (QqTOF) | 4–23 μg/kg [1] | 9–16% [1] | Two orders of magnitude [1] | Non-targeted screening; high resolution and mass accuracy for identifying untargeted compounds [1]. |
> Note on Real-Sample Performance: The study confirmed that while the Triple Quadrupole (QqQ) provided superior sensitivity and precision, the mean concentration values obtained for this compound in field-treated oranges by all four instruments were acceptable and comparable [1].
For reliable detection of this compound and its metabolites, the sample preparation and instrumentation must be carefully optimized. The following workflow, adapted from a 2024 study on dates, details a robust methodology using the QuEChERS extraction method and HPLC-MS/MS [4].
For the analysis, the following conditions are typically employed, though they should be optimized for your specific instrument:
When deciding on a mass analyzer, consider the following trade-offs:
Acetylcholinesterase (AChE) inhibitors represent one of the most significant classes of insecticides used in global agriculture, with organophosphates (OPs) and carbamates (including carbosulfan) comprising the majority of these compounds. Despite sharing a common molecular target, these two classes exhibit fundamental differences in their chemical structures, mechanisms of action, inhibition kinetics, and clinical management in poisoning cases. Understanding these distinctions is crucial for researchers investigating insecticide toxicology, drug development professionals working on antidotes, and regulatory scientists assessing compound safety profiles.
The significance of AChE as a pesticide target stems from its essential role in neurotransmission. AChE rapidly terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to acetylcholine accumulation, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, and potentially lethal consequences in both target pests and non-target organisms [1] [2]. This review systematically compares the specific properties of this compound and organophosphate insecticides, providing experimental data and mechanistic insights to inform research and development activities.
The primary mechanism of toxicity for both organophosphates and this compound involves inhibition of acetylcholinesterase, but the molecular interactions and resulting enzyme-inhibitor complexes differ significantly between these classes. Organophosphates phosphorylate the serine residue within the catalytic site of AChE, forming a covalent phosphate-enzyme bond that is extremely stable and resistant to hydrolysis [1] [3]. The phosphorylation reaction occurs when the organophosphate molecule enters the active site gorge of AChE, with its leaving group oriented opposite from the oxygen (Oγ) of the catalytic serine (Ser203 in human AChE), enabling a nucleophilic attack that results in inhibition [3].
In contrast, This compound and other carbamates act as pseudo-irreversible inhibitors that carbamylate the same catalytic serine residue. This carbamylation reaction forms a covalent carbamyl-enzyme complex that is significantly more labile than the phosphorylated enzyme produced by organophosphate inhibition [4]. The carbamylated AChE undergoes relatively rapid spontaneous hydrolysis, with enzyme activity typically recovering within 24-48 hours through a process called decarbamylation [4]. This fundamental difference in bond stability and enzyme recovery kinetics has profound implications for the toxicity duration and treatment approaches for these two insecticide classes.
Table 1: Comparative Mechanisms of AChE Inhibition
| Feature | Organophosphates | This compound |
|---|---|---|
| Chemical Class | Organophosphorus compounds | Carbamate |
| Inhibition Type | Irreversible | Pseudo-irreversible |
| Binding Mechanism | Phosphorylation of serine hydroxyl | Carbamylation of serine hydroxyl |
| Enzyme Complex Stability | Highly stable | Moderately stable |
| Spontaneous Reactivation | Minimal to none | Relatively rapid (24-48 hours) |
| Aging Process | Rapid dealkylation creates non-reactivatable complex | Does not occur |
The structural features of organophosphates and this compound dictate their specificity and potency as AChE inhibitors. Research using molecular modeling and in silico docking studies has revealed that organophosphate pesticides form specific interactions with amino acids lining the active site gorge of AChE. For instance, Trp86 located at the choline binding site creates stabilizing interactions with organophosphate molecules during progressive inhibition, while certain OPs like phosalone and fenamiphos position near catalytic Ser203 to form hydrogen bonds [3].
This compound, as a carbamate insecticide, features a carbamate ester functional group that is essential for its AChE inhibitory activity. The compound undergoes metabolic activation in biological systems, where it is transformed into carbofuran (COA), which demonstrates even greater neurotoxicity due to reactive oxygen species accumulation and mitochondrial damage in brain cells [5]. This transformation pathway represents an important consideration when evaluating this compound toxicity, as the metabolites may contribute significantly to overall toxicological effects.
The inhibitory potency of organophosphates and this compound can be quantitatively compared through kinetic parameters determined via enzyme inhibition assays. Studies with human acetylcholinesterase have demonstrated that different organophosphates exhibit varying inhibition potencies. For example, ethoprophos and fenamiphos display particularly high potency as cholinesterase inhibitors, with ethoprophos showing a bimolecular rate constant of inhibition (k~i~) approximately 30-fold higher than those of phosalone and methamidophos [3].
For this compound, the reversible nature of AChE inhibition distinguishes it from organophosphates in kinetic studies. The inhibition percentage increases with both concentration and exposure time, as demonstrated in studies with honey bees (Apis mellifera) where AChE inhibition by this compound analogs increased significantly from 1 hour to 24 hours post-exposure [6]. However, unlike organophosphates, this inhibition is typically reversible upon removal of the carbamate, with enzyme activity recovering spontaneously over time.
Table 2: Experimentally Determined AChE Inhibition Kinetics
| Compound | Inhibition Type | k~i~ (M^-1^min^-1^) | Time-Dependent Inhibition | Spontaneous Recovery |
|---|---|---|---|---|
| Ethoprophos (OP) | Irreversible | ~10^5^ | Progressive | Minimal |
| Fenamiphos (OP) | Irreversible | ~10^4^ | Progressive | Minimal |
| Methamidophos (OP) | Irreversible | ~10^3^ | Progressive | Minimal |
| Phosalone (OP) | Irreversible | ~10^3^ | Progressive | Minimal |
| This compound | Pseudo-irreversible | Not available | Time-dependent | Significant (24-48 hours) |
The temporal aspects of AChE inhibition reveal crucial differences between organophosphates and this compound. Research on honey bees demonstrated that AChE inhibition increases significantly over time for both classes, but with different long-term implications. In studies with organophosphates like chlorpyriphos, inhibition percentage increased from approximately 25-35% at 1 hour after treatment to 58-80% after 24 hours, depending on concentration and application method [6]. Similar time-dependent increases were observed with other organophosphates including dimethoate and profenophos.
For carbamate-type inhibitors like this compound, time-dependent inhibition follows a similar pattern initially, but the potential for spontaneous enzyme recovery alters the long-term toxicity profile. This distinction becomes particularly important in cases of accidental exposure, where the duration of toxic effects may be significantly shorter for carbamates compared to organophosphates. The reversibility of carbamate inhibition means that if the initial acute crisis is survived, long-term consequences may be less severe than with organophosphate poisoning.
Research on AChE inhibition employs standardized experimental protocols to ensure reproducible and comparable results across studies. The cell-based AChE inhibition assay utilizes human neuroblastoma cells (SH-SY5Y) cultured in a mixture of Eagle's minimum essential medium and F-12 medium, supplemented with fetal bovine serum [2]. In this protocol, cells are dispensed into assay plates and exposed to test compounds across a concentration range, followed by measurement of AChE activity using colorimetric detection with DTNB and acetylthiocholine.
The enzyme-based AChE inhibition assay employs purified recombinant human AChE protein incubated with test compounds with or without metabolic activation systems. For assays requiring metabolic activation, human liver microsomes are added along with NADPH to simulate mammalian metabolic conversion [2]. This approach is particularly important for organophosphorus compounds that require oxidative bioactivation to their corresponding oxon forms, which are typically more potent AChE inhibitors than their parent compounds.
Modern toxicology research has developed quantitative high-throughput screening (qHTS) platforms to efficiently evaluate large chemical libraries for AChE inhibitory activity. The Tox21 program has implemented a tiered qHTS approach that screens compound libraries in a homogenous cell-based AChE inhibition assay and enzyme-based AChE inhibition assays with and without microsomes [2]. This methodology allows for rapid identification of both reversible inhibitors (e.g., donepezil, tacrine) and irreversible inhibitors (e.g., chlorpyrifos, bromophos-ethyl) across a broad concentration range.
The experimental workflow for these advanced screening approaches involves dispensing assay components into high-density plates (1536-well format), transferring test compounds via automated systems, incubating for standardized periods, and measuring absorbance changes using plate readers. Data analysis then yields concentration-response curves and half-maximal inhibitory concentration (IC~50~) values that enable comparative assessment of inhibitory potency across diverse chemical structures.
Experimental Workflow for AChE Inhibition Studies
The clinical manifestations of acute poisoning with both organophosphates and this compound share similarities but require distinct management approaches. Both classes can induce a cholinergic crisis characterized by muscarinic symptoms (excessive salivation, lacrimation, urination, diaphoresis, gastrointestinal disturbance, emesis, bronchorrhea, bronchospasm, bradycardia), nicotinic symptoms (fasciculation, muscle weakness leading to paralysis), and central nervous system effects (agitation, confusion, seizures, coma) [4]. However, the irreversible nature of organophosphate inhibition typically leads to more severe and prolonged toxicity compared to this compound.
The primary treatment for both types of poisoning involves atropine administration to antagonize muscarinic receptors and manage life-threatening symptoms. However, a critical distinction arises in the use of oxime reactivators such as pralidoxime. These compounds are recommended for organophosphate poisoning as they can dephosphylate the inhibited enzyme, but they are generally not recommended for carbamate poisoning [4]. This difference stems from the faster spontaneous reactivation of carbamylated AChE and concerns that oximes may potentially enhance carbamate toxicity in some cases.
Table 3: Clinical Management Comparison
| Aspect | Organophosphates | This compound |
|---|---|---|
| Primary Toxic Mechanism | Irreversible AChE inhibition | Reversible AChE inhibition |
| Onset of Symptoms | Rapid | Rapid |
| Duration of Toxicity | Prolonged (days to weeks) | Shorter (typically 24-48 hours) |
| Atropine Administration | Essential | Essential |
| Oxime Therapy | Recommended | Generally not recommended |
| Spontaneous Recovery | Minimal without treatment | Significant within 24-48 hours |
Research has identified that both organophosphate and carbamate exposures can have particularly severe impacts on vulnerable populations. Occupational exposure studies indicate that agricultural workers with repeated low-level exposure to organophosphates may develop long-term neurological sequelae even without acute cholinergic crisis [7]. Similarly, early-life exposures to both classes of insecticides have been associated with neurodevelopmental effects and behavioral abnormalities [7].
Another critical consideration is the potential for pesticide transformations that may alter toxicity profiles. This compound degrades through a series of chemical reactions and can be transformed into carbofuran (COA), which demonstrates significant neurotoxicity through accumulation of reactive oxygen species and damage to mitochondria in brain cells [5]. Similarly, many organophosphates undergo metabolic activation to their oxon forms, which are often far more potent AChE inhibitors than the parent compounds.
The comparative analysis between this compound and organophosphates reveals several fundamental distinctions that impact their research applications, regulatory considerations, and clinical management:
Inhibition Reversibility: this compound causes reversible AChE inhibition with spontaneous enzyme recovery within 24-48 hours, while organophosphates typically cause irreversible inhibition with prolonged toxicity duration.
Molecular Mechanisms: Organophosphates create stable phosphorylated enzyme complexes that age to non-reactivatable forms, while this compound forms carbamylated complexes that spontaneously hydrolyze.
Therapeutic Approaches: Oxime reactivators are recommended for organophosphate poisoning but generally contraindicated for carbamate exposures like this compound.
Toxicological Screening: Advanced screening approaches must account for differences in metabolic activation requirements and time-dependent inhibition patterns between these classes.
Environmental Impact: Both classes pose risks to non-target organisms, but the reversibility of this compound's effects may result in different ecological impacts compared to organophosphates.
These distinctions highlight the importance of class-specific approaches in both research and clinical practice when working with AChE-inhibiting insecticides. Researchers should carefully consider these differences when designing experiments, interpreting results, and extrapolating findings across chemical classes.
Current research on AChE inhibitors continues to evolve, with several promising avenues of investigation. For organophosphates, significant efforts focus on developing broad-spectrum oxime reactivators capable of efficiently reactivating AChE inhibited by diverse OP compounds, including phosphoramidates like methamidophos and fenamiphos [3]. Novel compounds such as bispyridinium triazole oximes and zwitterionic oximes show particular promise as they may overcome limitations of current medical countermeasures.
Another emerging area involves understanding the non-cholinergic mechanisms of toxicity for both organophosphates and carbamates. Research indicates that acute and long-term effects of acute OP intoxication may be mediated by mechanisms in addition to or other than AChE inhibition [7]. These include oxidative stress, calcium dyshomeostasis, and neuroinflammation pathways that contribute to neurotoxicity independently of AChE inhibition.
For this compound specifically, research continues to elucidate its environmental transformation pathways and the toxicological significance of its metabolites. Studies on the transformation of this compound during food processing operations like apple drying have revealed that processing may increase pesticide residue levels or generate more toxic metabolites [5]. Understanding these transformations is essential for comprehensive risk assessment and management.
| Compound | Study Context | Half-Life / Persistence Data | Key Metabolites & Their Persistence |
|---|---|---|---|
| Carbosulfan | Cucumber field trials [1] [2] | Parent compound half-life: 1.5 days (Rapid dissipation) [1] [2] | Carbofuran half-life: 45 days (Very stable) [1] [2] |
| Carbofuran | Cucumber field trials [1] [2] | - | - |
| Methomyl | Market Analysis [3] | Not persistent / short-lived [3] | - |
| Carbaryl | Market Analysis [3] | Not persistent / short-lived [3] | - |
The quantitative data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of the key study on this compound.
This compound's environmental impact is defined by its transformation into more toxic and persistent compounds. The following diagram illustrates its major metabolic pathway.
This transformation is critical for risk assessment, as the joint toxicity of the parent compound and its metabolites must be considered [2] [4].
The table below summarizes the core characteristics and performance data of different analytical approaches for detecting carbosulfan and its metabolites.
| Method & Technique | Key Principle / Mechanism | Analyte(s) | Matrix | Key Performance Data | Primary Application |
|---|
| QuEChERS/HPLC-MS/MS [1] | Liquid chromatography separation with tandem mass spectrometry detection. | this compound, Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, Dibutylamine | Date palm fruit | Linearity (R²): > 0.998 LOD: 0.001–0.04 μg/kg LOQ: 0.003–0.1 μg/kg Recovery: 92-103% | Multi-residue confirmatory analysis and quantification at trace levels. | | LC-Ion Trap-MSn [2] | Pressurized liquid extraction (PLE) with liquid chromatography and ion trap mass spectrometry capable of multiple fragmentation stages (MSn). | this compound and its metabolites (e.g., Carbofuran) | Oranges | Achieved quantification below the Maximum Residue Limit (MRL). | Identification and structural elucidation of metabolites; highly specific confirmation. | | Ti3C2/AuPt Nanozyme Colorimetry [3] | Hydrolysis of this compound releases -SH groups that inhibit the peroxidase-like activity of a Ti3C2/AuPt nanozyme, reducing color development. | this compound | Lake water | LOD: 4.3 nM (in lab conditions) Linear Range: 0.05 - 20 μM | Rapid, selective, on-site screening without the need for AChE enzyme or complex instruments. | | Mass Analyzer Comparison (LC/MS) [4] | Comparison of four mass analyzers (Single Quad, QIT, QqQ, QqTOF) for detecting this compound and metabolites. | this compound and its metabolites | Citrus | Most Sensitive: QqQ (LOD: 0.1-1 mg/kg) Widest Linear Dynamic Range: QqQ & Single Quad (3 orders of magnitude) | Evaluation of instrument sensitivity and suitability for residue testing. |
This protocol, used for analyzing date fruits, is highly effective for complex, high-sugar matrices [1].
This AChE-free method offers a simpler, cost-effective alternative for specific detection of this compound [3].
To better understand the relationships and processes described, the following diagrams outline the metabolic pathway of this compound and the experimental workflow of the nanozyme method.
The table below summarizes the available quantitative data on this compound toxicity for various aquatic species, which forms the basis for SSD construction.
| Species | Type/Species Name | Toxicity Metric | Value | Key Observations/Other Metrics |
|---|---|---|---|---|
| Invertebrate | Tubifex tubifex (worm) | 96-h LC50 | 8.31 mg/L | MATC: 0.831 mg/L; Increased oxidative stress biomarkers (CAT, SOD, MDA) [1]. |
| Fish | Nile tilapia (Oreochromis niloticus) larvae | 96-h LC50 | ~217.5 µg/L | Value is an average of 214.7 and 220.7 µg/L from different formulations [2]. |
| Fish | Atlantic sturgeon (Acipenser oxyrhynchus) | 96-h LC50 | < 800 µg/L | Most sensitive among 18 endangered/threatened fish species tested [2]. |
| Fish | Bluegill sunfish (Lepomis macrochirus) | 96-h LC50 | 50 µg/L (Aldicarb) | Acute toxicity study for a related carbamate [2]. |
| Fish | Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 560 µg/L (Aldicarb) | Acute toxicity study for a related carbamate [2]. |
| Fish | Desert pupfish (Cyprinodon macularius) | 96-h LC50 | 7,710 µg/L | Least sensitive among 18 endangered/threatened fish species tested [2]. |
| Fish | Channel catfish (Ictalurus punctatus) | 96-h LC50 | 15,800 µg/L (Carbaryl) | Resistant to aldicarb due to lack of metabolic activation [2]. |
For researchers aiming to conduct similar ecotoxicological studies, here are detailed methodologies from the search results:
Acute Toxicity Bioassay (for Tubifex tubifex) [1]:
Biomarker Analysis (Oxidative Stress) [1]:
Histopathological and Ultrastructural Examination [1]:
The following diagrams, generated using DOT language, illustrate the core concepts and relationships in your research area.
SSD Study Workflow - This diagram outlines the key steps in developing a Species Sensitivity Distribution model for environmental risk assessment [1].
This compound Toxicity Pathways - This diagram visualizes the primary mechanisms of this compound toxicity in organisms, linking molecular events to physiological outcomes [2] [1].
The data shows that This compound poses a significant risk to aquatic ecosystems, with effects varying widely across species. Invertebrates like Tubifex tubifex and certain fish larvae are particularly vulnerable [2] [1]. The toxicity stems from its action as a neurotoxicant and an inducer of oxidative stress, leading to physiological and structural damage [2] [1].
| Carbamate Insecticide | Experimental Model | Key Oxidative Stress Markers & Findings | Proposed Mechanism(s) |
|---|---|---|---|
| Carbofuran | Male Sprague-Dawley rats [1] [2] | ↑ F(_2)-isoprostanes, F(_4)-neuroprostanes (2-3 fold); ↑ citrulline (4-8 fold); ↓ high-energy phosphates (ATP: 43-56%); dendritic damage in hippocampus [1] | AChE inhibition → neuronal hyperactivity → increased ROS/RNS and energy depletion [1] [2] |
| Fenoxycarb | Zebrafish larvae [3] | ↑ ROS; ↓ survival rate; cardiovascular, hepatic, and pancreatic developmental toxicity [3] | ROS overproduction → apoptosis and excessive inflammation [3] |
| Carbaryl | In vitro and animal models [4] [5] | ↑ ROS; acts as weak estrogen receptor agonist; endocrine-disrupting effects [4] [5] | AChE inhibition; potential endocrine disruption [4] [2] |
| Mixed Carbamates (e.g., Carbofuran) | Occupationally exposed farmers [6] | Altered GSH/GSSG ratio; ↑ protein carbonyls; ↑ lipid peroxides; ↑ mitochondrial membrane fluidity [6] | Chronic exposure → sustained oxidative stress and biomolecule damage [6] |
To ensure reproducibility, here are the methodologies from key studies cited above.
This protocol is based on the study of carbofuran-induced neurotoxicity in rats [1].
This protocol is based on the study of fenoxycarb toxicity in zebrafish [3].
mpeg1:EGFP transgenic larvae.cmlc2:DsRed, fli1a:EGFP, fabp10a:DsRed;elastase:GFP).Carbamate-induced oxidative stress is primarily mediated through the disruption of the Nrf2-Keap1 signaling pathway, a central regulator of cellular antioxidant defense [5].
Diagram: The Nrf2-Keap1 Antioxidant Signaling Pathway and its Disruption by Carbamates. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress induced by carbamates modifies critical cysteine residues in Keap1, leading to Nrf2 release and translocation to the nucleus. Nrf2 then binds to the Antioxidant Response Element (ARE) to activate the transcription of cytoprotective genes. When this pathway is inhibited, it leads to unchecked ROS accumulation and oxidative damage [5].
Acute Toxic;Irritant;Environmental Hazard